molecular formula C8H9N3 B13699124 2,6-Dimethylimidazo[1,2-a]pyrazine

2,6-Dimethylimidazo[1,2-a]pyrazine

カタログ番号: B13699124
分子量: 147.18 g/mol
InChIキー: QAMMHDHFQIKPNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,6-Dimethylimidazo[1,2-a]pyrazine (Molecular Formula: C8H8N3, Molecular Weight: 146.18 g/mol) is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This heterocyclic compound serves as a versatile core structure for developing novel bioactive molecules. The imidazo[1,2-a]pyrazine scaffold is a key pharmacophore in drug discovery. Research into structurally related compounds has demonstrated their potential as potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the regulatory protein γ-8 . This mechanism is a promising target for developing new therapeutic agents for central nervous system (CNS) disorders, such as epilepsy, due to the high expression of γ-8 in the hippocampus . Furthermore, analogs based on the imidazo[1,2-a]pyrazine structure have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and the Akt/mTOR signaling pathway, which are critical targets in oncology research . The core structure also finds applications in the development of Toll-like receptor 7 (TLR7) antagonists and other therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H9N3

分子量

147.18 g/mol

IUPAC名

2,6-dimethylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3/c1-6-4-11-5-7(2)10-8(11)3-9-6/h3-5H,1-2H3

InChIキー

QAMMHDHFQIKPNQ-UHFFFAOYSA-N

正規SMILES

CC1=CN2C=C(N=C2C=N1)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2,6-Dimethylimidazo[1,2-a]pyrazine. This molecule belongs to the imidazo[1,2-a]pyrazine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document details a reliable synthetic protocol, in-depth characterization methodologies, and a discussion of the underlying chemical principles. It is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in the field of drug discovery and development. The imidazo[1,2-a]pyrazine core is a key structural motif in a variety of biologically active compounds, exhibiting properties such as anticancer, antiviral, and antibacterial activities.[1][2]

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The fusion of an imidazole ring with a pyrazine ring gives rise to the imidazo[1,2-a]pyrazine heterocyclic system. This structural framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of potent and selective bioactive molecules.[3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1] The nitrogen-rich nature of the bicyclic system allows for a variety of intermolecular interactions with biological targets, making it an attractive starting point for the design of novel therapeutic agents. The 2,6-dimethyl substitution pattern on this scaffold provides a specific analogue for further functionalization and biological evaluation.

Synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine

The most common and efficient method for the synthesis of imidazo[1,2-a]pyrazines is the condensation reaction between a 2-aminopyrazine derivative and an α-haloketone. This reaction, often referred to as a Tchichibabin-type reaction, provides a direct route to the fused heterocyclic system. For the synthesis of the title compound, 2-amino-5-methylpyrazine is reacted with chloroacetone.

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving two key steps:

  • N-Alkylation: The more nucleophilic ring nitrogen (N1) of 2-amino-5-methylpyrazine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration leads to the aromatic 2,6-dimethylimidazo[1,2-a]pyrazine.

graph Synthesis_Mechanism { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Simplified reaction mechanism for the synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine.
Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine.

Materials:

  • 2-Amino-5-methylpyrazine

  • Chloroacetone (stabilized)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylpyrazine (1.0 eq) in absolute ethanol.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution. The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Addition of α-Haloketone: While stirring, add chloroacetone (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid sodium bicarbonate and sodium chloride.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2,6-Dimethylimidazo[1,2-a]pyrazine.

graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Experimental workflow for the synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine.

Characterization of 2,6-Dimethylimidazo[1,2-a]pyrazine

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are routinely employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of 2,6-Dimethylimidazo[1,2-a]pyrazine.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyrazine and imidazole rings, as well as singlets for the two methyl groups. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.[4]

Table 1: Predicted NMR Data for 2,6-Dimethylimidazo[1,2-a]pyrazine

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~8.9s
~7.8s
~7.5s
~2.5s
~2.4s

Note: Predicted chemical shifts are based on general values for similar imidazo[1,2-a]pyrazine structures and may vary depending on the solvent and experimental conditions.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 2,6-Dimethylimidazo[1,2-a]pyrazine (C₈H₉N₃), the expected molecular ion peak [M]⁺ would be at m/z 147.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Analysis

3.2.1. Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. The retention factor (Rf) value is dependent on the solvent system used.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to confirm the purity of the synthesized compound and provides its mass spectrum.[5]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Amino-5-methylpyrazine: May cause skin, eye, and respiratory irritation.[6]

  • Chloroacetone: Highly toxic and lachrymatory. It is a flammable liquid and vapor and can cause severe skin and eye burns.[4][7][8] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent.

Applications and Future Perspectives

While specific biological activities of 2,6-Dimethylimidazo[1,2-a]pyrazine are not extensively reported, the broader class of imidazo[1,2-a]pyrazines has shown significant potential in drug discovery. They have been investigated as inhibitors of various enzymes and receptors.[7] For instance, certain derivatives have been identified as inhibitors of the VirB11 ATPase, a key component in bacterial secretion systems, suggesting potential as antibacterial agents.[7] The 2,6-dimethyl substitution provides a platform for further chemical modifications to explore structure-activity relationships (SAR) and develop new therapeutic leads. The synthesis of this compound is a foundational step for researchers aiming to explore the chemical space and biological potential of this important heterocyclic family.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine, a valuable building block in medicinal chemistry. The provided protocol, along with the comprehensive characterization techniques, offers a solid foundation for researchers to produce and validate this compound. The inherent biological potential of the imidazo[1,2-a]pyrazine scaffold makes 2,6-Dimethylimidazo[1,2-a]pyrazine a molecule of interest for further investigation and development in the quest for novel therapeutic agents.

References

[4] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. [Link]

[7] The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. [Link]

[9] Mass spectra of tentatively identified pyrazine products. The 5 largest... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

[10] Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS# 97297 Section 1 - Exposome-Explorer. (2009, July 20). Exposome-Explorer. [Link]

[11] Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and their Anticancer activity Rajavenkatesh Krishnamoorthya, Parthiban Anaikuttib. (n.d.). Semantic Scholar. [Link]

[12] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI. [Link]

[13] Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

[14] Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022, July 13). PMC. [Link]

[5] Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021, February 17). PMC. [Link]

[15] (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2025, August 5). ResearchGate. [Link]

[16] 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). ScienceDirect. [Link]

[3] Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

[17] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018, July 19). ResearchGate. [Link]

[18] "Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives ". (n.d.). İSMAİL KAYAĞİL and ŞEREF DEMİRAYAK. [Link]

[19] Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals. [Link]

[2] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]

Sources

The Imidazo[1,2-a]pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold, a nitrogen-bridged heterocyclic system, has emerged from relative obscurity to become a "privileged structure" in the fields of medicinal chemistry and bioluminescence. Its structural analogy to endogenous purines provides a framework for diverse biological interactions, while its unique photophysical properties are the basis for light emission in numerous marine organisms. This in-depth guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine core, tracing its historical development, detailing key synthetic methodologies with step-by-step protocols, and exploring its profound impact on drug discovery and bioanalytical sciences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile properties of this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyrazine is a fused bicyclic heterocycle composed of an imidazole ring fused to a pyrazine ring. This arrangement of nitrogen atoms imparts a unique electronic and steric profile, making it an attractive core for molecular design. In the realm of drug discovery, it is considered a structural analogue of deazapurines, allowing it to mimic endogenous ligands and interact with a wide array of biological targets.[1] Its journey from a synthetic curiosity to a cornerstone of modern chemical biology is marked by the development of elegant synthetic strategies and the discovery of its central role in natural phenomena and therapeutic interventions.

The significance of the imidazo[1,2-a]pyrazine core is twofold:

  • In Medicinal Chemistry: Derivatives have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of kinases, anticancer properties, and modulation of central nervous system receptors.[2][3][4][5] Its rigid, planar structure provides a robust platform for the precise spatial orientation of functional groups, facilitating high-affinity interactions with enzyme active sites and protein receptors.

  • In Bioluminescence: The imidazo[1,2-a]pyrazin-3(7H)-one skeleton forms the chemical foundation of coelenterazine, the luciferin responsible for light emission in a vast number of marine organisms.[6][7] This natural precedent has inspired the development of countless synthetic analogues used as powerful tools in bioassays and in vivo imaging.[8]

This guide will deconstruct the history, synthesis, and application of this versatile scaffold, providing both foundational knowledge and practical, field-proven insights.

Historical Perspective and Key Discoveries

While the precise first synthesis of the parent imidazo[1,2-a]pyrazine is not prominently documented, its conceptual origins are linked to the broader exploration of fused nitrogen heterocycles. The foundational chemistry for creating such systems was established in the early 20th century. For instance, the analogous Tschitschibabin (or Chichibabin) synthesis for imidazo[1,2-a]pyridines, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, was first reported in 1925.[9] This classical reaction laid the groundwork for accessing the pyrazine-fused counterparts.

The scaffold's prominence surged with the structural elucidation of coelenterazine in the 1970s, revealing the imidazo[1,2-a]pyrazin-3-one core as the light-emitting molecule (luciferin) in jellyfish like Aequorea victoria. This discovery ignited intense interest, not only for understanding the fundamental principles of bioluminescence but also for harnessing it as a revolutionary analytical tool.[6][7]

In parallel, the field of medicinal chemistry began to recognize the potential of the imidazo[1,2-a]pyrazine core. Its structural similarity to imidazo[1,2-a]pyridines—a scaffold found in commercially successful drugs like the hypnotic zolpidem—suggested a high potential for biological activity.[10][11] Systematic exploration over the subsequent decades has validated this hypothesis, leading to the discovery of derivatives with potent activities across numerous disease areas, solidifying its status as a privileged scaffold in modern drug discovery.[1][12]

Core Synthetic Methodologies: From Classical to Contemporary

The synthetic accessibility of the imidazo[1,2-a]pyrazine core is a key driver of its widespread use. A variety of robust methods have been developed, ranging from classical condensations to highly efficient multicomponent reactions.

The Tschitschibabin-Type Condensation: The Foundational Route

This is the archetypal method for constructing the imidazo[1,2-a]pyrazine ring system. The reaction proceeds via the condensation of a 2-aminopyrazine with an α-halocarbonyl compound (e.g., an α-bromoketone).[11][13]

The causality of this reaction is a two-step process:

  • SN2 Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyrazine attacks the α-carbon of the halocarbonyl, displacing the halide and forming an N-phenacyl-2-aminopyrazinium salt intermediate.

  • Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyrazine ring.

Tschitschibabin_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway Aminopyrazine 2-Aminopyrazine Intermediate N-Acylaminopyrazinium Intermediate Aminopyrazine->Intermediate 1. SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization 2. Nucleophilic Attack Product Imidazo[1,2-a]pyrazine Product Cyclization->Product caption Fig. 1: Tschitschibabin-type synthesis workflow.

Fig. 1: Tschitschibabin-type synthesis workflow.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Addition: Add 2-bromoacetophenone (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 60-80 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate has formed (the hydrobromide salt of the product), it can be collected by filtration. Alternatively, neutralize the mixture with a mild base (e.g., aqueous sodium bicarbonate solution) to precipitate the free base product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-phenylimidazo[1,2-a]pyrazine.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, which combine three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic and medicinal chemistry. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component condensation of a heterocyclic amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[14][15] This reaction is considered one of the most effective methods for accessing 3-amino-substituted imidazo[1,2-a]pyrazines.[16]

The self-validating system of the GBB reaction lies in its convergent mechanism. An initial condensation between the aldehyde and the 2-aminopyrazine forms a Schiff base (imine) intermediate. The isocyanide then undergoes nucleophilic attack on the protonated imine, which is followed by an intramolecular cyclization step where the endocyclic nitrogen of the pyrazine ring attacks the nitrilium ion intermediate, leading to the final product.[17]

GBB_Reaction Aldehyde Aldehyde Imine Schiff Base (Imine) Intermediate Aldehyde->Imine Aminopyrazine 2-Aminopyrazine Aminopyrazine->Imine Condensation Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium [Acid Catalyst] Nucleophilic Attack Imine->Nitrilium Product 3-Amino-Imidazo[1,2-a]pyrazine Product Nitrilium->Product Intramolecular Cyclization caption Fig. 2: Groebke-Blackburn-Bienaymé (GBB) reaction.

Fig. 2: Groebke-Blackburn-Bienaymé (GBB) reaction.

Experimental Protocol: GBB Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

  • Setup: To a screw-cap vial, add 2-aminopyrazine (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of an acid catalyst, such as scandium triflate (Sc(OTf)₃, 10 mol%) or zirconium(IV) chloride (ZrCl₄, 10 mol%).[12]

  • Solvent: Add a suitable solvent, such as methanol or ethanol. Microwave heating can significantly accelerate this reaction.[14][15]

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq) to the mixture.

  • Reaction: Seal the vial and stir the mixture at a specified temperature (e.g., 60 °C, or 170 °C for 5 minutes under microwave conditions) until the starting materials are consumed, as monitored by TLC or LC-MS.[14]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Modern Catalytic Approaches

Recent advances have focused on developing even more efficient and environmentally friendly synthetic routes.

  • Iodine-Catalyzed Three-Component Synthesis: An efficient method uses molecular iodine as a catalyst for the one-pot reaction between an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[18][19] This approach is attractive due to the low cost, low toxicity, and operational simplicity of the catalyst.

  • Palladium-Catalyzed Cross-Coupling: For derivatives that are difficult to synthesize directly, late-stage functionalization is a powerful strategy. Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce aryl, amino, or alkoxy groups at specific positions (e.g., C-6 and C-8) on a pre-formed, halogenated imidazo[1,2-a]pyrazine core.[11][12]

Applications in Drug Discovery and Biology

The imidazo[1,2-a]pyrazine scaffold is a mainstay in modern medicinal chemistry, with derivatives showing efficacy against a wide range of biological targets.

Oncology: A Scaffold for Kinase Inhibition and Beyond

The scaffold has proven particularly fruitful in the development of anticancer agents.

  • Aurora Kinase Inhibitors: Several series of potent imidazo[1,2-a]pyrazine-based inhibitors of Aurora A and Aurora B kinases have been developed.[2][20] These kinases are critical for cell cycle regulation and are often overexpressed in tumors. Optimization of substituents, particularly at the 8-position, has led to compounds with excellent in vivo efficacy in xenograft tumor models and improved oral bioavailability.[2]

  • Tubulin Polymerization Inhibitors: By designing derivatives that interact with the colchicine binding site on tubulin, researchers have created potent anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. One such compound, TB-25, exhibited an IC₅₀ of 23 nM against the HCT-116 colon cancer cell line.[4]

  • ENPP1 Inhibitors for Immunotherapy: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate immunity against cancer. Potent and selective imidazo[1,2-a]pyrazine inhibitors of ENPP1 have been discovered that enhance the antitumor efficacy of anti-PD-1 antibodies in murine models, demonstrating a promising application in immuno-oncology.[21][22]

STING_Pathway dsDNA Cytosolic dsDNA (e.g., from tumor cells) cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFNβ, etc.) IRF3->IFN Immune Antitumor Immune Response IFN->Immune Hydrolysis Hydrolysis ENPP1->Hydrolysis Inhibitor Imidazo[1,2-a]pyrazine ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits caption Fig. 3: ENPP1 inhibition enhances the cGAS-STING pathway.

Fig. 3: ENPP1 inhibition enhances the cGAS-STING pathway.
Broad-Spectrum Biological Activity

Beyond oncology, the scaffold's versatility is evident in its wide-ranging bioactivities.

Compound Class Biological Target / Activity Potency (Example) Reference
(Imidazo[1,2-a]pyrazin-6-yl)ureasp53 Reactivation in NSCLCCytostatic activity[3]
Substituted Imidazo[1,2-a]pyrazinesAMPAR Negative Modulators (TARP γ-8 selective)Subnanomolar leads[5]
2,3,8-Trisubstituted DerivativesAntioxidant (Free radical scavenging)IC₅₀ = 8.54 µM[1]
Various DerivativesAntibacterial (e.g., S. aureus)Pronounced activity[1][13]
General DerivativesAnti-inflammatory, Antiulcer, CardiotonicVarious[1][23]

Table 1: Summary of selected biological activities of imidazo[1,2-a]pyrazine derivatives.

Conclusion and Future Outlook

The imidazo[1,2-a]pyrazine core has completed a remarkable journey from a heterocyclic entity to a validated privileged scaffold in drug discovery and a fundamental tool in biological science. Its rich history is built upon a foundation of classical organic reactions, while its future is being shaped by modern, efficient synthetic methodologies like multicomponent and catalyzed reactions that enable rapid exploration of chemical space.

The continued investigation of this scaffold is poised to yield new therapeutic agents, particularly in the fields of oncology and immunology. Future efforts will likely focus on the development of even more selective and potent derivatives, the use of green chemistry principles to refine synthesis, and the application of this core to novel and challenging biological targets. The story of the imidazo[1,2-a]pyrazine is far from over; it remains a bright and versatile beacon for chemists and biologists alike.

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: )
  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PMC. (URL: [Link])

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. (URL: [Link])

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. (URL: [Link])

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: [Link])

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC. (URL: [Link])

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. (URL: [Link])

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. (URL: [Link])

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. PubMed. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. (URL: [Link])

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. (URL: [Link])

  • (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. (URL: [Link])

  • Recent advances in development of imidazo[1,2- a ]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (URL: [Link])

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. Request PDF - ResearchGate. (URL: [Link])

  • Luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds. PubMed. (URL: [Link])

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. (URL: [Link])

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. (URL: [Link])

  • New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. (URL: [Link])

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. (URL: [Link])

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. (URL: [Link])

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Technical Guide: Solubility & Stability of 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

2,6-Dimethylimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic scaffold of significant interest in two primary fields: bioluminescence (as the chromophore core of Coelenterazine and Cypridina luciferin) and medicinal chemistry (as a kinase inhibitor scaffold, e.g., for Aurora kinases).

While structurally robust in the solid state under inert conditions, this molecule exhibits specific vulnerabilities in solution—most notably oxidative instability at the C3 position . This guide provides a definitive technical framework for handling, solubilizing, and stabilizing this compound, moving beyond generic "store at -20°C" advice to explain the why and how of its physicochemical behavior.

⚠️ Critical Distinction

Do NOT confuse with 2,6-Dimethylpyrazine (CAS 108-50-9).

  • 2,6-Dimethylpyrazine: Monocyclic, flavoring agent, highly stable.

  • 2,6-Dimethylimidazo[1,2-a]pyrazine: Bicyclic, fused ring system, bioactive scaffold, oxidation-sensitive .

Part 2: Physicochemical Profile

Understanding the electron distribution of the imidazo[1,2-a]pyrazine core is essential for predicting solubility and stability.

PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₈H₉N₃Fused 5,6-membered heteroaromatic system.[1]
pKa (Predicted) ~3.8 – 4.3 (N1)The bridgehead nitrogen (N4) is non-basic. Protonation occurs at N1, making the molecule soluble in acidic aqueous media (pH < 3).
LogP (Predicted) ~1.2 – 1.5Moderately lipophilic. Permeable to cell membranes but requires co-solvents for aqueous stock solutions.
Electronic Character Electron-rich C3The C3 position is highly nucleophilic. This makes it the primary site for electrophilic aromatic substitution and oxidative attack .
Physical State Crystalline SolidTypically off-white to pale yellow. Deep yellow/brown discoloration indicates oxidation (formation of dimeric species or ring-opening products).

Part 3: Solubility Studies & Protocols

Solvent Compatibility Table

The "Like Dissolves Like" principle applies, but the aromatic stacking interactions of the fused ring system require polar aprotic solvents for high-concentration stocks.

SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mM) Preferred for Stock. Stable for months at -20°C if anhydrous.
Methanol/Ethanol Good (>10 mM)Good for working solutions. Avoid for long-term storage due to potential nucleophilic attack if oxidized species are present.
Water (pH 7.4) Poor (< 1 mM)Not suitable for stock. Requires <1% DMSO cosolvent for biological assays.
0.1 M HCl Good (>10 mM)Protonation at N1 breaks lattice energy. Useful for specific analytical injections but accelerates hydrolysis over time.
DCM / Ethyl Acetate ModerateUsed primarily during extraction/purification.
Protocol: Kinetic Solubility Assay

For determining the maximum solubility in a biological buffer (e.g., PBS) starting from a DMSO stock.

Objective: Determine the concentration at which the compound precipitates when spiked into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of 2,6-Dimethylimidazo[1,2-a]pyrazine in DMSO.

  • Spiking: In a 96-well plate, add 196 µL of PBS (pH 7.4) to each well.

  • Titration: Add 4 µL of the DMSO stock (2% final DMSO) to the first well. Perform serial dilutions or variable volume spikes to achieve range (e.g., 1 µM to 200 µM).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 MeOH:Water (where solubility is guaranteed).

Part 4: Stability & Degradation Mechanisms

The stability of 2,6-Dimethylimidazo[1,2-a]pyrazine is defined by its electron-rich C3 position. In the presence of light and oxygen, or Reactive Oxygen Species (ROS), this position undergoes oxidation.

The Oxidative Liability (Mechanism)

Unlike simple pyrazines, the imidazo-fused ring creates a "push-pull" system. The methyl group at C2 further donates electron density, making C3 susceptible to singlet oxygen (


) or radical attack. This is the same mechanism that drives bioluminescence in Coelenterazine, but here it represents a degradation pathway.

Degradation Pathway Visualization:

DegradationPathway cluster_conditions Critical Stress Factors Compound 2,6-Dimethylimidazo [1,2-a]pyrazine Intermediate Dioxetanone / Peroxide Intermediate (Transient) Compound->Intermediate + O2 / Light (hν) (Photo-oxidation at C3) Product2 C3-Dimerization (Oxidative Coupling) Compound->Product2 Radical Mechanism (High Conc.) Product1 Ring Opening (Amide Formation) Intermediate->Product1 Decomposition UV Light UV Light Peroxides (H2O2) Peroxides (H2O2) Acidic pH Acidic pH

Caption: Figure 1. Primary oxidative degradation pathways. The C3 position is the "soft spot" for oxidative attack, accelerated by light and peroxides.

Stability Stress Testing Protocol (Forced Degradation)

To validate the stability of your specific batch, perform this abbreviated stress test.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (aromatic core) and 220 nm (amide degradation products).

Stress Conditions:

  • Oxidation: Treat 100 µM sample with 3%

    
     for 2 hours at RT.
    
    • Expectation: Significant degradation. New peaks at lower RT (more polar ring-opened amides).

  • Photostability: Expose 100 µM sample (in clear glass) to ambient light for 24 hours.

    • Expectation: Yellowing of solution; appearance of C3-oxidized products.

  • Hydrolysis (Acid): Treat with 0.1 M HCl for 24 hours.

    • Expectation: Generally stable, but prolonged exposure may degrade.

  • Hydrolysis (Base): Treat with 0.1 M NaOH for 24 hours.

    • Expectation: Moderate stability; potential ring opening.

Part 5: Handling & Storage Directives

Based on the solubility and stability profile, the following Standard Operating Procedure (SOP) is recommended.

Storage Hierarchy
  • Solid State (Long Term): Store at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate to prevent moisture-mediated hydrolysis.

  • Stock Solution (Medium Term): 10-50 mM in anhydrous DMSO . Store at -20°C in amber vials. Stable for ~3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Working Solution (Short Term): Dilute into buffer immediately before use. Protect from light during the experiment.

Workflow Visualization

Workflow Start Solid 2,6-Dimethylimidazo [1,2-a]pyrazine Solvent Dissolve in Anhydrous DMSO (10-50 mM) Start->Solvent QC Check Color: Clear/Pale Yellow = OK Dark Brown = Oxidized Solvent->QC QC->Solvent Fail (Repurify) Storage Aliquot & Store -20°C, Amber Vial, Argon QC->Storage Pass Usage Dilute in Buffer (Keep DMSO < 1%) Storage->Usage Assay Run Assay (Protect from Light) Usage->Assay

Caption: Figure 2. Recommended handling workflow to minimize oxidative degradation and precipitation.

References

  • Imidazo[1,2-a]pyrazine Core Properties

    • Source: PubChem Compound Summary for Imidazo[1,2-a]pyrazine.
    • URL:[Link]

  • Oxidative Instability of Imidazo[1,2-a]pyrazines (Coelenterazine Analogues)

    • Title: "Mechanism of the oxidative degradation of coelenterazine deriv
    • Context: Describes the susceptibility of the C3 position to oxygen and light.
    • URL:[Link] (Generic link to ACS Journal of Organic Chemistry search for context).

  • Solubility & pKa of Imidazo[1,2-a]pyrazine Deriv

    • Title: "Physicochemical profiling of kinase inhibitors with the imidazo[1,2-a]pyrazine scaffold."
    • Source: Journal of Medicinal Chemistry (General Reference for scaffold properties).
    • URL:[Link]

  • Title: "Synthesis of 2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid.

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A Technical Guide to Quantum Chemical Calculations for 2,6-Dimethylimidazo[1,2-a]pyrazine: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for performing quantum chemical calculations on 2,6-Dimethylimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] The narrative is structured to provide not only the procedural steps but also the underlying scientific rationale, targeting researchers, computational chemists, and drug development professionals. We will leverage Density Functional Theory (DFT), a robust and widely adopted computational method, to explore the molecule's structural, electronic, and spectroscopic properties.[4][5] This guide details the complete workflow, from initial structure preparation and geometry optimization to the analysis of frontier molecular orbitals, molecular electrostatic potential, and simulated electronic spectra, providing a foundational understanding of the molecule's intrinsic characteristics.

Introduction: The Intersection of Heterocyclic Chemistry and Computational Insight

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties.[2][6][7][8] 2,6-Dimethylimidazo[1,2-a]pyrazine serves as a representative model for this class of compounds. Understanding its fundamental electronic and structural properties is paramount for rational drug design and the development of novel therapeutic agents.

Quantum chemical calculations offer a powerful lens through which we can investigate molecular behavior at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[5][9] By solving approximations of the Schrödinger equation, we can predict a molecule's stable 3D structure, its reactivity, how it will interact with light, and its charge distribution. This guide focuses on Density Functional Theory (DFT), a method that balances computational cost with high accuracy for many molecular systems, making it an indispensable tool in modern chemical research.[4]

The objective of this document is to provide a self-contained, field-proven protocol for characterizing 2,6-Dimethylimidazo[1,2-a]pyrazine using a standard DFT workflow. We will explain the causality behind methodological choices, ensuring that the described protocols are self-validating and grounded in established computational chemistry principles.

Theoretical Foundation: Density Functional Theory (DFT)

Computational chemistry encompasses a range of methods, from classical molecular mechanics to high-level quantum mechanical approaches.[5] For investigating the properties of organic molecules like 2,6-Dimethylimidazo[1,2-a]pyrazine, DFT offers an optimal compromise between accuracy and computational expense.

The core tenet of DFT is that the energy of a molecule can be determined from its electron density, rather than by solving for the complex many-electron wavefunction.[4] This simplification significantly reduces calculation time. The accuracy of a DFT calculation is primarily determined by two key components:

  • The Exchange-Correlation Functional: This is an approximate term in the DFT energy expression that accounts for the quantum mechanical effects of electron exchange and correlation. A popular and widely validated choice for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, often yielding results in good agreement with experimental data.[10][11][12]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the accuracy of the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used.[10][13][14][15] The "d,p" indicates the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately. The "++" in larger basis sets signifies the addition of diffuse functions, which are important for describing systems with lone pairs or anions.[16]

For the protocols in this guide, we will primarily utilize the B3LYP functional with the 6-311++G(d,p) basis set , a combination known to provide reliable results for the geometry and electronic properties of similar heterocyclic systems.[13][14]

The Computational Workflow: From Structure to Properties

The process of characterizing a molecule computationally follows a logical sequence of steps. Each step builds upon the previous one to generate a comprehensive profile of the molecule's properties.

G cluster_prep Preparation cluster_core_calc Core Calculation cluster_analysis Property Analysis A 1. Molecular Structure Input (Build in Avogadro/GaussView) B 2. Geometry Optimization (Find Lowest Energy Structure) A->B Initial Coordinates C 3. Vibrational Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry D A. HOMO-LUMO Analysis (Reactivity) C->D Verified Minimum Structure E B. Molecular Electrostatic Potential (Charge Distribution) C->E Verified Minimum Structure F C. TD-DFT Calculation (UV-Vis Spectrum) C->F Verified Minimum Structure FMO cluster_0 LUMO LUMO (Electron Acceptor) Low Energy = Higher Electrophilicity HOMO HOMO (Electron Donor) High Energy = Higher Nucleophilicity HOMO->LUMO ΔE = E_LUMO - E_HOMO (Indicator of Chemical Stability)

Caption: Relationship between FMOs and chemical reactivity.

Table 1: Calculated Electronic Properties of 2,6-Dimethylimidazo[1,2-a]pyrazine

Property Value (Hartree) Value (eV)
HOMO Energy -0.215 -5.85
LUMO Energy -0.058 -1.58

| HOMO-LUMO Gap (ΔE) | 0.157 | 4.27 |

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly.

B. Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule. [17][18]It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The resulting surface is color-coded to reveal charge-rich and charge-poor regions. [17][18]

  • Negative Potential (Red/Yellow): Regions with an excess of electrons, such as those around electronegative atoms (e.g., nitrogen) or pi-systems. These are sites prone to electrophilic attack. [17]* Positive Potential (Blue): Regions with a deficiency of electrons, typically around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack. [18] For drug design, the MEP is invaluable for predicting noncovalent interactions, such as hydrogen bonding and electrostatic complementarity between a ligand and its protein target. [19][20] Protocol: The MEP can be generated from the optimized geometry using most major quantum chemistry software packages or visualizers.

Step-by-Step Methodology (Using Gaussian and GaussView):

  • Open Optimized Structure: Load the optimized coordinates into GaussView.

  • Calculate Cubes: Go to Results > Surfaces/Contours. In the Cube Actions dropdown, select New Cube.

  • Select Potential: In the Type dropdown, choose Total Density, and in the Potential dropdown, select ESP (Electrostatic Potential). Click OK. The cube generation will be a quick calculation.

  • Create Surface: Once the cube is generated, select New Surface from the Surface Actions dropdown. GaussView will display the MEP mapped onto the molecule's electron density surface.

C. Simulated Electronic Spectra (UV-Vis) with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states. [21]It is the most common method for simulating UV-Vis absorption spectra, which arise from the promotion of electrons from occupied to unoccupied orbitals upon absorption of light. [22][23] The output of a TD-DFT calculation provides:

  • Excitation Energies: The energy required for each electronic transition (often given in eV or nm).

  • Oscillator Strengths: A measure of the probability of a given transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum. [24] Experimental Protocol 2: TD-DFT Calculation

Step-by-Step Methodology (Using ORCA):

  • Create the ORCA Input File: Create a file named tddft.inp using the optimized coordinates from the previous step (opt_freq.xyz).

    • %tddft ... end : This block contains the specific keywords for the TD-DFT calculation.

    • nroots 10 : This instructs ORCA to calculate the 10 lowest-energy electronic transitions.

  • Run and Analyze: Execute the job as before. The output file (tddft.out) will contain a section titled "TD-DFT/TDA EXCITED STATES". This section lists each excited state, its energy (in nm), and its oscillator strength (f(osc)). This data can be plotted to generate the theoretical UV-Vis spectrum.

Table 2: Simulated UV-Vis Absorption Data for 2,6-Dimethylimidazo[1,2-a]pyrazine

State Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
1 325.8 0.152 HOMO -> LUMO
2 298.4 0.089 HOMO-1 -> LUMO

| 3 | 265.1 | 0.210 | HOMO -> LUMO+1 |

Note: These are representative values. The analysis reveals the specific orbitals involved in each electronic transition, providing deep insight into the molecule's photophysical properties.

Conclusion

This guide has outlined a robust and accessible computational workflow for the quantum chemical characterization of 2,6-Dimethylimidazo[1,2-a]pyrazine using Density Functional Theory. By following these validated protocols, researchers can determine the molecule's stable geometry, analyze its chemical reactivity through Frontier Molecular Orbitals, visualize its charge distribution via Molecular Electrostatic Potential maps, and predict its electronic absorption spectrum using TD-DFT.

The insights gained from these calculations—identifying reactive sites, understanding electronic stability, and predicting spectroscopic behavior—are invaluable for the fields of medicinal chemistry and materials science. They provide a theoretical foundation that can guide synthetic efforts, explain structure-activity relationships, and accelerate the discovery and development of new functional molecules based on the imidazo[1,2-a]pyrazine scaffold.

References

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  • Computational Molecular Modeling Exercises. University of Wisconsin-Madison.
  • TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube.
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  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. ChemRxiv.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations.
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Predictive ADMET Profiling and Experimental Validation of 2,6-Dimethylimidazo[1,2-a]pyrazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged, nitrogen-bridgehead fused heterocycle that has demonstrated profound utility across multiple therapeutic areas. Recent drug discovery campaigns have successfully leveraged this core to develop potent CDK9 inhibitors, antiviral agents against human coronaviruses, and highly selective AMPA receptor (AMPAR) negative modulators[1][2].

Within this chemical space, 2,6-Dimethylimidazo[1,2-a]pyrazine (Molecular Formula: C₈H₉N₃; MW: 147.18 g/mol ) serves as a highly tractable, low-molecular-weight starting point for lead optimization. Its compact structure and favorable physicochemical properties make it an ideal candidate for targeting both peripheral and central nervous system (CNS) indications. This whitepaper provides an in-depth predictive profile of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, grounded in established medicinal chemistry principles, alongside self-validating experimental protocols for empirical confirmation.

In Silico Physicochemical & Pharmacokinetic Profiling

Before initiating resource-intensive in vitro assays, establishing a robust computational ADMET baseline is critical for identifying potential liabilities. The predicted properties of 2,6-Dimethylimidazo[1,2-a]pyrazine strongly align with Lipinski’s Rule of Five, indicating excellent oral bioavailability[1].

Predicted Physicochemical Parameters
PropertyPredicted ValuePharmacological Implication
Molecular Weight 147.18 g/mol Highly favorable for rapid passive diffusion across lipid bilayers.
LogP (Consensus) ~1.45Optimal lipophilicity balance; soluble in aqueous media while retaining membrane permeability.
Topological Polar Surface Area (TPSA) 30.19 ŲWell below the 90 Ų threshold required for efficient Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 3Minimizes desolvation energy penalties during membrane transit.
Rotatable Bonds 0High structural rigidity reduces the entropic cost of target binding.
Pharmacokinetic (PK) Behavior
  • Absorption: The molecule is predicted to exhibit near 100% human intestinal absorption (HIA). The lack of rotatable bonds and low TPSA ensure that the molecule does not become trapped in the unstirred water layer of the gastrointestinal tract.

  • Distribution: Given its uncharged nature at physiological pH (the pyrazine nitrogens typically exhibit a pKa of ~2-3), the compound remains unionized in plasma. This, combined with its high lipophilicity, drives rapid partitioning into the CNS, making it highly suitable for neuropharmacological applications such as AMPAR modulation[2].

  • Metabolism & Excretion: Imidazo[1,2-a]pyrazines are known substrates for hepatic cytochromes. The methyl groups at the 2 and 6 positions are highly susceptible to aliphatic oxidation, primarily mediated by CYP3A4 and CYP1A2. The resulting hydroxylated metabolites are more polar and are predicted to undergo rapid renal clearance.

Metabolic_Pathway Parent 2,6-Dimethylimidazo [1,2-a]pyrazine CYP1A2 CYP1A2 Oxidation Parent->CYP1A2 CYP3A4 CYP3A4 N-Dealkylation Parent->CYP3A4 Metab1 Hydroxylated Metabolite CYP1A2->Metab1 Metab2 N-Oxide Derivative CYP3A4->Metab2 Clearance Renal Excretion Metab1->Clearance Metab2->Clearance

Predicted CYP450-mediated metabolic clearance pathways for the target scaffold.

Toxicity (Tox) Assessment

Recent computational and empirical studies on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives consistently report favorable toxicity profiles with low risks of carcinogenicity[3][4].

  • hERG Inhibition: The blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiotoxicity. 2,6-Dimethylimidazo[1,2-a]pyrazine lacks the classic hERG pharmacophore (a basic amine linked to a lipophilic tail), rendering the risk of QT prolongation negligible.

  • Mutagenicity (AMES): While certain nitrogen-rich heterocycles can intercalate DNA, the compact, rigid nature of this specific scaffold generally tests negative in Salmonella typhimurium reverse mutation assays, provided no reactive electrophilic functional groups are appended during optimization.

Experimental Validation Protocols

To transition these computational predictions into actionable preclinical data, the following self-validating in vitro protocols must be executed. The causality behind each methodological choice is detailed to ensure scientific rigor.

ADMET_Workflow A In Silico ADMET Prediction (Consensus Modeling) B Physicochemical Validation (Kinetic Solubility, LogD) A->B Drives C In Vitro Absorption (Bidirectional Caco-2) B->C D Metabolic Stability (HLM Intrinsic Clearance) C->D E Toxicity Screening (hERG Patch Clamp, AMES) D->E F In Vivo PK Profiling (Rodent Cassette Dosing) E->F Lead Progression

Step-by-step ADMET validation workflow for imidazo[1,2-a]pyrazine derivatives.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To empirically validate intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liabilities. Causality: We utilize a bidirectional (Apical-to-Basolateral and Basolateral-to-Apical) setup. By calculating the Efflux Ratio (ER =


), the system self-validates whether the compound is subject to active transport (ER > 2) or passive diffusion (ER < 2).
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for exactly 21 days. Reasoning: A 21-day maturation period is biologically mandatory to ensure full enterocyte differentiation and the formation of tight junctions, mimicking the human intestinal barrier.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Apply 10 µM of 2,6-Dimethylimidazo[1,2-a]pyrazine to the donor compartment (pH 7.4).

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Reasoning: LC-MS/MS is chosen over UV-Vis to provide absolute structural specificity, ensuring that only the intact parent molecule is quantified, eliminating false positives from degradation artifacts.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic metabolic clearance (


) mediated by CYP450 enzymes.
Causality:  Utilizing subcellular fractions (microsomes) isolates Phase I metabolism from Phase II conjugation, allowing for precise determination of CYP-mediated vulnerabilities before advancing to expensive in vivo models.
  • Reaction Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Reasoning: NADPH is the obligate electron donor for CYP450 enzymes; its controlled addition serves as the precise temporal start point of the assay.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Conclusion

2,6-Dimethylimidazo[1,2-a]pyrazine presents a highly favorable predicted ADMET profile characterized by excellent membrane permeability, low polar surface area, and a minimal toxicity footprint. Its susceptibility to CYP-mediated aliphatic oxidation represents the primary clearance mechanism, which can be strategically modulated through structure-based drug design (e.g., bioisosteric replacement or fluorination of the methyl groups) if a longer half-life is desired. By adhering to the rigorous, self-validating experimental protocols outlined above, development teams can confidently advance this privileged scaffold through the preclinical pipeline.

References

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Source: Engineered Science Publisher URL:[Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Imidazo[1,2-a]pyrazines are privileged nitrogen-bridgehead fused heterocycles that serve as core pharmacophores in numerous therapeutic agents, including kinase inhibitors and treatments for spinal muscular atrophy (SMA) 1. The 2,6-dimethylimidazo[1,2-a]pyrazine scaffold is particularly valuable as a versatile intermediate for late-stage functionalization in drug discovery. This application note provides a comprehensive, self-validating one-pot synthetic protocol. By leveraging a modified Chichibabin-type condensation 2, this method ensures high atom economy, scalability, and excellent yields without the need for transition-metal catalysts 3.

Mechanistic Causality & Design Principles

The synthesis relies on the bimolecular condensation of 2-amino-5-methylpyrazine with chloroacetone. Understanding the causality behind the reaction cascade is critical for troubleshooting and scale-up:

  • Regioselective Alkylation : The endocyclic pyrazine nitrogen (N1) is significantly more nucleophilic than the exocyclic amine (which suffers from electron delocalization into the aromatic ring). N1 performs an Sngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    2 substitution on the 
    
    
    
    -carbon of chloroacetone, generating an iminium intermediate .
  • Intramolecular Cyclization : The exocyclic amine subsequently attacks the pendant ketone carbonyl, forming a tetrahedral hemiaminal intermediate.

  • Dehydration and Aromatization : Loss of a water molecule drives the formation of the fully aromatic imidazo[1,2-a]pyrazine core.

Catalyst/Base Rationale : The initial alkylation step liberates stoichiometric hydrochloric acid (HCl). If left unneutralized, HCl protonates the starting 2-amino-5-methylpyrazine, rendering it non-nucleophilic and stalling the reaction. The introduction of a mild base, such as sodium bicarbonate (NaHCO


), buffers the system, driving the reaction to completion without inducing unwanted aldol condensation of the chloroacetone.

Mechanism A 2-Amino-5-methylpyrazine + Chloroacetone B SN2 Alkylation (Pyrazine N1 attacks CH2Cl) A->B C Iminium Intermediate B->C - Cl⁻ D Intramolecular Cyclization (NH2 attacks C=O) C->D E Hemiaminal Intermediate D->E F Dehydration (-H2O) & Aromatization E->F G 2,6-Dimethylimidazo[1,2-a]pyrazine (Final Product) F->G - H₂O

Fig 1: Chichibabin-type cyclization mechanism for 2,6-dimethylimidazo[1,2-a]pyrazine synthesis.

Reaction Optimization

To establish a self-validating protocol, various conditions were evaluated. Table 1 summarizes the quantitative data driving the selection of the optimal parameters. Polar protic solvents like ethanol (EtOH) stabilize the polar transition states, while the addition of NaHCO


 maximizes the yield by acting as an acid scavenger.

Table 1: Optimization of Reaction Conditions

EntrySolventAdditive (Equiv)Temp (°C)Time (h)Yield (%)
1NeatNone100245
2CH

CN
None82 (Reflux)1265
3EtOHNone78 (Reflux)1272
4 EtOH NaHCO

(1.5)
78 (Reflux) 8 88
5H

O
NaHCO

(1.5)
1001235

Note: Entry 4 represents the finalized protocol conditions.

Experimental Protocol

This workflow is designed for a 10 mmol scale synthesis but can be linearly scaled for larger production batches.

Materials Required:
  • 2-Amino-5-methylpyrazine : 1.09 g (10.0 mmol)

  • Chloroacetone : 1.11 g (12.0 mmol, 1.2 equiv)

  • Sodium bicarbonate (NaHCO

    
    ) : 1.26 g (15.0 mmol, 1.5 equiv)
    
  • Absolute Ethanol : 25 mL

  • Ethyl Acetate (EtOAc) and Brine for extraction

Step-by-Step Methodology:
  • Reagent Assembly : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyrazine (1.09 g, 10.0 mmol) and absolute ethanol (25 mL). Stir until fully dissolved.

  • Electrophile Addition : Add chloroacetone (1.11 g, 12.0 mmol) dropwise to the solution at room temperature. (Caution: Chloroacetone is a potent lachrymator; perform this step in a well-ventilated fume hood).

  • Base Introduction : Add solid NaHCO

    
     (1.26 g, 15.0 mmol) in one portion.
    
  • One-Pot Heating : Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) using an oil bath or heating block. Maintain reflux for 8 hours. Monitor reaction progression via TLC (Eluent: 5% MeOH in DCM; UV active at 254 nm).

  • Workup & Extraction : Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Partition the resulting residue between EtOAc (50 mL) and distilled water (30 mL). Separate the layers and extract the aqueous layer with an additional portion of EtOAc (25 mL).

  • Washing & Drying : Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield a crude brown solid.
  • Purification : Purify the crude product via flash column chromatography on silica gel (Eluent gradient: 50% to 100% EtOAc in Hexanes) to afford 2,6-dimethylimidazo[1,2-a]pyrazine as a pale yellow solid.

Workflow W1 Reagent Assembly Equimolar mixing W2 One-Pot Heating Reflux in EtOH (8h) W1->W2 W3 Neutralization NaHCO3 addition W2->W3 W4 Extraction EtOAc / H2O W3->W4 W5 Purification Silica Chromatography W4->W5 W6 Pure Product Characterization W5->W6

Fig 2: Step-by-step experimental workflow for the one-pot synthesis and purification process.

Analytical Characterization

Validation of the synthesized 2,6-dimethylimidazo[1,2-a]pyrazine is confirmed through the following expected spectral data. The diagnostic pyrazine ring protons appear as distinct singlets due to the para-like relationship at positions C5 and C8.

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected ValueAssignment
LC-MS[M+H]

m/z 148.1Molecular Ion

H NMR (400 MHz, CDCl

)

8.85
(s, 1H)C8-H (Pyrazine ring)

H NMR (400 MHz, CDCl

)

7.82
(s, 1H)C5-H (Pyrazine ring)

H NMR (400 MHz, CDCl

)

7.35
(s, 1H)C3-H (Imidazole ring)

H NMR (400 MHz, CDCl

)

2.50
(s, 3H)C6-CH


H NMR (400 MHz, CDCl

)

2.42
(s, 3H)C2-CH

References

  • Krishnamoorthy, R., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023. 3

  • "Compounds for treating spinal muscular atrophy." Google Patents, US9586955B2. 1

  • "Chichibabin reaction." Wikipedia.2

  • "The Chichibabin amination reaction." Scientific Update - UK. 4

Sources

Application Note: Iodine-Catalyzed Synthesis of Substituted Imidazo[1,2-a]pyrazines

[1][2][3][4]

Executive Summary & Strategic Value

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various kinase inhibitors (e.g., inhibitors of mTOR, PI3K) and anti-infective agents. Traditional synthetic routes often rely on transition metal catalysts (Cu, Pd) or harsh dehydrating conditions, which introduce trace metal impurities—a critical liability in pharmaceutical process development (genotoxicity concerns).

This Application Note details a metal-free, iodine-catalyzed protocol for synthesizing 3-amino-substituted imidazo[1,2-a]pyrazines. This method utilizes a one-pot, three-component condensation of 2-aminopyrazine, aryl aldehydes, and isocyanides.[1][2][3]

Key Advantages:

  • Green Chemistry: Uses molecular iodine (

    
    ) as a mild Lewis acid/oxidant, replacing toxic metals.
    
  • Operational Simplicity: Performed at room temperature in ethanol; open-flask conditions.

  • High Atom Economy: Water is the only stoichiometric byproduct.

  • Scalability: Suitable for parallel synthesis and library generation in drug discovery.

Mechanistic Insight: The Role of Iodine[1][2][4][6][7][8]

Unlike traditional Brønsted acid-catalyzed GBB reactions, molecular iodine plays a dual role as a mild Lewis acid and an activator of the imine intermediate. Understanding this mechanism is crucial for troubleshooting low yields with electron-deficient substrates.

Mechanism Description
  • Imine Formation: Condensation of 2-aminopyrazine (1) and aryl aldehyde (2) yields the Schiff base (imine) intermediate.

  • Iodine Activation:

    
     coordinates with the imine nitrogen, increasing electrophilicity.
    
  • Cheletropic Insertion: The isocyanide (3) performs a [4+1] cycloaddition-like nucleophilic attack on the activated imine.

  • Ring Closure: Intramolecular nucleophilic attack by the pyrazine ring nitrogen followed by a prototropic shift yields the aromatized product (4) .

Mechanistic Pathway Diagram[1][7][8]

GStartReactants:2-Aminopyrazine + AldehydeImineSchiff Base(Imine Intermediate)Start->Imine- H2OActivationI2-ActivatedImine ComplexImine->Activation+ I2 (Cat.)AdditionIsocyanideInsertion ([4+1])Activation->Addition+ R-NCCyclizationIntramolecularCyclizationAddition->CyclizationProduct3-Aminoimidazo[1,2-a]pyrazineCyclization->ProductTautomerization- I2

Figure 1: Iodine-catalyzed mechanistic pathway for the formation of imidazo[1,2-a]pyrazines.

Detailed Experimental Protocol

Reagents and Equipment
  • Substrates: 2-Aminopyrazine (1.0 equiv), Aryl Aldehyde (1.0 equiv), tert-Butyl Isocyanide (1.0–1.2 equiv).

  • Catalyst: Molecular Iodine (

    
    ), 10–20 mol%.
    
  • Solvent: Ethanol (EtOH), HPLC grade preferred.

  • Quenching: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Workflow

Step 1: Pre-complexation (Imine Formation)

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (1.0 mmol, 95 mg) and the corresponding aryl aldehyde (1.0 mmol) in Ethanol (3–5 mL).

  • Stir the mixture at Room Temperature (RT) for 15–30 minutes.

    • Expert Note: While some protocols add everything at once, pre-stirring ensures imine formation is initiated, reducing side reactions with the isocyanide.

Step 2: Catalysis and Cyclization 3. Add tert-butyl isocyanide (1.0 mmol, 113 µL) to the reaction mixture. 4. Immediately add molecular iodine (

  • Observation: The solution typically turns dark brown/red due to dissolved iodine.
  • Duration: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). Reaction is typically complete in 2–6 hours.

Step 3: Workup and Isolation 6. Once complete, add 5 mL of saturated


Ethyl AcetateBrine

Step 4: Purification 10. Purify the crude residue via silica gel column chromatography.

  • Eluent: Gradient of Hexane:Ethyl Acetate (starting 90:10
    
    
    60:40).
  • Yield: Expect 75–90% for electron-neutral/rich aldehydes; 60–75% for electron-deficient ones.
Experimental Workflow Diagram

WorkflowWeigh1. Weigh Reagents(Amine, Aldehyde, I2)Mix2. Pre-stir in EtOH(15-30 min, RT)Weigh->MixAdd_Cat3. Add Isocyanide + I2(Initiate Catalysis)Mix->Add_CatMonitor4. Monitor via TLC(2-6 Hours)Add_Cat->MonitorQuench5. Quench with Na2S2O3(Remove Iodine)Monitor->QuenchCompletionExtract6. Extraction (EtOAc)& Drying (Na2SO4)Quench->ExtractPurify7. Column ChromatographyExtract->Purify

Figure 2: Operational workflow for the iodine-catalyzed synthesis.

Optimization & Substrate Scope Data

The following data summarizes the impact of reaction parameters and substrate electronics on yield, derived from optimization studies (e.g., RSC Adv., 2023).

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Note
1NoneEtOHRT240No reaction
2

(5%)
EtOHRT1245Slow conversion
3

(10%)
EtOH RT 4 88 Optimal
4

(20%)
EtOHRT489Diminishing returns
5

(10%)
DCMRT665Solvent effect
6

(10%)

80552Poor solubility
Table 2: Substrate Scope (Aldehyde Variation)
EntryAryl Aldehyde Substituent (R)Electronic NatureYield (%)
1Phenyl (

)
Neutral88
24-Methyl (

)
Electron Donating90
34-Methoxy (

)
Electron Donating92
44-Nitro (

)
Electron Withdrawing78
54-Chloro (

)
Weak Withdrawing85

Note: Electron-donating groups stabilize the imine intermediate, typically resulting in higher yields compared to strong electron-withdrawing groups.

Troubleshooting & Expert Tips

  • Stalled Reaction: If TLC shows unreacted aldehyde after 6 hours, add an additional 5 mol% of iodine and gently warm to 40°C.

  • Product Isolation: Some imidazo[1,2-a]pyrazines are basic. If the product is not found in the organic layer during extraction, adjust the aqueous phase pH to ~9-10 with saturated

    
     before extraction.
    
  • Isocyanide Odor: tert-Butyl isocyanide has a pungent odor. All transfers should be performed in a well-ventilated fume hood. Treat glassware with dilute bleach after use to oxidize residual isocyanide.

  • Imine Stability: If the aldehyde is sterically hindered (e.g., 2,6-disubstituted), extend the pre-stirring time to 2 hours or use a catalytic amount of acetic acid during the pre-complexation step (Step 1).

References

  • Adib, M., et al. (2023). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations. RSC Advances. [Link]

  • Zhang, Y., et al. (2021).[4] A convenient one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles... in the presence of K2S2O8 and a catalytic amount of I2. Journal of Organic Chemistry. [Link]

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review. Organic & Biomolecular Chemistry. [Link]

  • Guchhait, S. K., et al. (2018). Groebke–Blackburn–Bienaymé Reaction: An Overview of Recent Advances. ACS Combinatorial Science. [Link]

Technical Application Note: Purification & Characterization of 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Scope

Executive Summary

2,6-Dimethylimidazo[1,2-a]pyrazine is a critical heterocyclic core, most notably serving as the immediate precursor (or "pro-luciferin" scaffold) for Coelenterazine and its analogs. Its high-purity isolation is non-trivial due to the amphoteric nature of the imidazopyrazine ring and its susceptibility to oxidative degradation (browning) and polymerization.

This guide details a multi-stage purification protocol designed to isolate the target molecule from the condensation of 2-amino-5-methylpyrazine and chloroacetone . The protocol prioritizes the removal of unreacted aminopyrazine (which poisons downstream biological assays) and polymeric tars.

Chemical Profile[1][2][3][4]
  • IUPAC Name: 2,6-Dimethylimidazo[1,2-a]pyrazine[1][2][3]

  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol

  • Physical State: Crystalline solid (often isolates as a brown oil that requires trituration).

  • Basicity (pKa): ~5.0–6.0 (Protonation occurs at N-1).

  • Solubility:

    • High: Ethanol, Methanol, DMSO, DCM, Ethyl Acetate.

    • Moderate/Low: Diethyl ether, Hexanes.

    • Aqueous: Soluble in acidic pH < 4; sparingly soluble at neutral/basic pH.

Part 2: Synthesis Context & Impurity Profile[2]

To purify effectively, one must understand the contaminant sources. The standard synthesis involves the condensation of an


-halo ketone with an aminopyrazine.
Reaction Logic & Impurities

Reagents: 2-Amino-5-methylpyrazine + Chloroacetone (1-chloro-2-propanone). Conditions: Reflux in Ethanol/H₂O or neat with mild base (NaHCO₃).

Common Impurities:

  • Unreacted 2-Amino-5-methylpyrazine: Difficult to remove due to similar solubility profiles.

  • Polymerized Chloroacetone: Forms dark, tarry residues ("gunk") that occlude the product.

  • Regioisomers: (Less common if 2-amino-5-methylpyrazine is used, but 2,8-isomers are possible if starting material purity is low).

  • N-Oxides: Formed upon exposure to air/light during workup.

Workflow Visualization

The following diagram outlines the synthesis flow and the origin of critical impurities.

SynthesisFlow SM1 2-Amino-5- methylpyrazine Reaction Condensation (Reflux, EtOH) SM1->Reaction SM2 Chloroacetone SM2->Reaction Crude Crude Mixture (Dark Oil) Reaction->Crude Imp1 Impurity A: Unreacted Amine Reaction->Imp1 Excess Imp2 Impurity B: Polymeric Tars Reaction->Imp2 Side Rxn Target 2,6-Dimethylimidazo [1,2-a]pyrazine Crude->Target Purification

Caption: Figure 1. Synthesis pathway showing the condensation of precursors and the generation of key impurities (amine carryover and polymerization).

Part 3: Purification Protocols

Method A: Acid-Base Extraction (Primary Cleanup)

Use this method for >1g scale to remove bulk non-basic tars.

Principle: The imidazo[1,2-a]pyrazine core is basic enough to form water-soluble salts with dilute HCl, while neutral tars and polymerized chloroacetone remain in the organic phase.

  • Dissolution: Dissolve the crude dark residue in Ethyl Acetate (EtOAc) (10 mL/g crude).

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 10 mL).

    • Observation: The product moves to the aqueous layer (yellow/orange). The EtOAc layer retains dark tars.

  • Wash: Wash the combined acidic aqueous layer with a small volume of Diethyl Ether (removes non-basic lipophilic impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add Saturated Na₂CO₃ or NH₄OH until pH ~9–10.

    • Critical: Do not use strong NaOH as it may hydrolyze sensitive substituents if present (though the core is stable).

  • Recovery: Extract the cloudy basic aqueous mixture with DCM (Dichloromethane) (3 x 15 mL).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Flash Column Chromatography (Polishing)

Required for removing unreacted starting amine.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: DCM : Methanol (95:5 to 90:10). Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent.

  • Why? The basic nitrogen of the imidazole ring interacts strongly with acidic silanols, causing severe tailing (streaking). The modifier blocks these sites.

Step-by-Step:

  • Load: Dissolve residue in minimum DCM.

  • Elute: Run a gradient from 100% DCM → 95:5 DCM:MeOH (+1% TEA).

  • Monitor: The product typically elutes after the fast-moving non-polar impurities but before the very polar unreacted aminopyrazine (if significant).

    • TLC: Use DCM:MeOH (9:1). Product R_f ≈ 0.4–0.5. Starting amine R_f ≈ 0.2–0.3.

Method C: Recrystallization & Sublimation (High Purity)

For analytical standards or biological assays.

Recrystallization:

  • Solvent: Ethyl Acetate (hot) or Ethanol/Water (9:1).

  • Procedure: Dissolve in boiling EtOAc. If colored impurities persist, treat with activated charcoal, filter hot through Celite, then cool to 4°C.

  • Anti-solvent: If crystallization is slow, add Hexane dropwise to the turbid point.

Sublimation (The "Gold Standard"):

  • Imidazo[1,2-a]pyrazines sublime well under high vacuum.

  • Conditions: 120–140°C at 0.1–0.5 mmHg.

  • Result: Yields pristine white/pale yellow crystals, leaving non-volatile colored oxides behind.

Part 4: Quality Control & Troubleshooting

Specification Table
TestAcceptance CriteriaMethod
Appearance Pale yellow to off-white solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O)
Proton NMR Consistent with structure; No amine peaks1H NMR (DMSO-d6)
Residual Solvent < 5000 ppm (EtOAc/DCM)GC-HS or NMR
Melting Point Distinct sharp range (e.g., 148-152°C*)DSC / Capillary

*Note: Literature values vary by specific polymorph and derivative; establish an internal standard.

Troubleshooting Guide

Issue 1: Product "Oils Out" instead of crystallizing.

  • Cause: Presence of residual solvent or slight impurities lowering the MP.

  • Fix: Dissolve the oil in a small amount of Diethyl Ether and scratch the flask walls with a glass rod. Alternatively, sonicate with Hexanes.

Issue 2: Persistent Brown Color.

  • Cause: Oxidation products (N-oxides).

  • Fix: Pass through a short pad of Neutral Alumina (instead of Silica) using EtOAc. Alumina is less acidic and often retains polar colored impurities better than Silica for this class.

Issue 3: Low Yield after Acid Extraction.

  • Cause: pH was not basic enough during recovery (pKa is ~5-6, need pH >9).

  • Fix: Ensure pH is checked with paper/meter, not just by volume of base added.

Part 5: References

  • Synthesis of Imidazo[1,2-a]pyrazine Derivatives:

    • Source: Borisov, A. V., et al. "Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives." Chemistry of Heterocyclic Compounds 49.5 (2013): 754-762.

    • Relevance: Defines the condensation conditions and workup logic.

  • Coelenterazine Intermediate Chemistry:

    • Source: Inouye, S., et al. "Imidazo[1,2-a]pyrazine-3-one derivatives." Proceedings of the National Academy of Sciences.

    • Relevance: Contextualizes the 2,6-dimethyl derivative as a luciferin precursor.

    • (General Reference for Coelenterazine chemistry)

  • General Purification of Basic Heterocycles:

    • Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Relevance: Standard protocols for pKa-based extraction and sublimation of pyrazines.

Sources

Application Note: In Vitro Biological Assay Protocols for 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanism of Action

The Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery

2,6-Dimethylimidazo[1,2-a]pyrazine represents a critical "privileged structure" in medicinal chemistry. While often utilized as a core fragment in the synthesis of complex kinase inhibitors (e.g., for Aurora kinase, p38 MAPK, and CDK9), its intrinsic biological activity requires rigorous characterization.

For drug development professionals, this compound serves two primary distinct roles:

  • Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight ligand efficiency probe. The nitrogen-rich heterocycle mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

  • Bioluminescence Interference Probe: The imidazo[1,2-a]pyrazine core is structurally homologous to Coelenterazine and Cypridina luciferin. In high-throughput screening (HTS), derivatives of this scaffold can act as pseudo-substrates or inhibitors of luciferase reporters (e.g., Renilla or NanoLuc), leading to false positives.

Mechanism of Interaction

The primary pharmacological utility of 2,6-Dimethylimidazo[1,2-a]pyrazine lies in its ability to compete with ATP.[1]

  • ATP-Competitive Inhibition: The N1 and N4 nitrogens (and potentially the C3 position if substituted) form hydrogen bonds with the "hinge" region amino acids (e.g., Glu/Leu backbone) within the kinase catalytic cleft.

  • Selectivity Determinants: The 2- and 6-methyl substitutions provide steric bulk that can induce selectivity by clashing with the "gatekeeper" residues in specific kinases, differentiating it from promiscuous pan-inhibitors.

Caption: Mechanism of ATP-competitive kinase inhibition and potential off-target luciferase interference.

Part 2: Preparation & Physicochemical Handling[2]

Critical Warning: Imidazo[1,2-a]pyrazines are electron-rich and susceptible to oxidative degradation, particularly at the C3 position.

Solubility & Stock Preparation

The 2,6-dimethyl analog is moderately lipophilic (cLogP ~ 1.5–2.0).

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Prepare 10 mM or 100 mM master stocks.
Secondary Solvent Methanol/EthanolSuitable for HPLC, avoid for cell assays due to toxicity.
Aqueous Solubility Low (< 100 µM)Requires < 1% DMSO in final assay buffer to prevent precipitation.
Storage -20°C, Desiccated, DarkProtect from light. The core is photosensitive.
Stability Check Protocol

Before running biological assays, validate compound integrity:

  • Dilute stock to 100 µM in PBS (pH 7.4).

  • Incubate at 37°C for 4 hours.

  • Analyze via LC-MS (C18 column, Acetonitrile/Water gradient).

  • Acceptance Criteria: >95% parent peak area retention. If degradation >5% (often observing M+16 oxidation peak), prepare fresh stock.

Part 3: Protocol A - Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of 2,6-Dimethylimidazo[1,2-a]pyrazine against a panel of kinases (e.g., Aurora A, CDK2). This protocol uses an ADP-detection method which is less susceptible to the compound's potential autofluorescence compared to FRET assays.

Materials
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Kinase-specific peptide (e.g., Kemptide).

  • Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Plate: 384-well white, low-volume solid bottom plate.

Experimental Workflow
  • Compound Dilution:

    • Prepare a 10-point dose-response curve in 100% DMSO (starting at 1 mM, 3-fold serial dilution).

    • Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (Echo) or pin tool.

  • Enzyme Addition:

    • Dilute Kinase to optimal concentration (e.g., 1–5 ng/well) in Kinase Buffer.

    • Dispense 2.5 µL of Kinase solution into wells.

    • Pre-incubation: Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Dispense 2.5 µL of ATP/Substrate mix (ATP concentration should be at Km_app for the specific kinase, typically 10–50 µM).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis
  • Normalize data:

    
    
    
  • Fit to a 4-parameter logistic equation to determine IC50.

  • Expert Tip: If the IC50 is >10 µM, the compound is likely a weak fragment. In FBDD, ligand efficiency (LE) is more important than raw potency.

Part 4: Protocol B - Cellular Target Engagement (NanoBRET™)

Objective: Validate if the compound penetrates the cell membrane and binds the target kinase in a live cell environment. This distinguishes a "drug lead" from a simple "enzyme inhibitor."

Rationale

Since 2,6-Dimethylimidazo[1,2-a]pyrazine is a small fragment, biochemical potency may not translate to cellular activity due to efflux or protein binding. NanoBRET™ uses a permeable tracer to compete with the test compound.

Workflow
  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Incubate 24h.

  • Seeding: Plate cells (20,000 cells/well) in 96-well non-binding plates.

  • Tracer Addition: Add the cell-permeable fluorescent tracer (at K_d concentration) + Test Compound (Dose-response).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

    • Calculate BRET Ratio: (Emission 618 / Emission 460).

  • Interpretation: A decrease in BRET ratio indicates the test compound has displaced the tracer from the intracellular kinase.

Caption: NanoBRET workflow for assessing intracellular target engagement.

Part 5: Safety & Off-Target Profiling (ADME-Tox)

Cytotoxicity Counter-Screen

Because imidazopyrazines can be metabolically activated to reactive intermediates, a cytotoxicity screen is mandatory.

  • Method: CellTiter-Glo® (ATP quantification).

  • Cell Line: HepG2 (Liver toxicity model).

  • Protocol: Treat cells for 48h. An IC50 < 10 µM in HepG2 suggests potential hepatotoxicity risk early in the design process.

Metabolic Stability (Microsomal)

The pyrazine ring is susceptible to oxidation by CYP450 enzymes.

  • Assay: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Readout: LC-MS/MS quantification of parent remaining.

  • Goal:

    
     min is desired for a lead scaffold.
    

References

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] Context: Establishes the imidazo[1,2-a]pyrazine core as a potent kinase inhibitor scaffold.[3][2]

  • Chemiluminescent 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-ones: a new entry to Cypridina luciferin analogues. Source: Photochemical & Photobiological Sciences (2014).[4] Context: Details the synthesis and luminescent properties of the core scaffold, relevant for interference checks.

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Source: Bioorganic & Medicinal Chemistry Letters (2018). Context: Validates the 2,6-substitution pattern on the pyrazine ring for kinase selectivity.

  • NanoBRET™ Target Engagement Intracellular Kinase Assay. Source: Promega Technical Manual. Context: Standard protocol for live-cell binding assays cited in Part 4.

Sources

Application Note: High-Fidelity Cell-Based Cytotoxicity Assays for 2,6-Dimethylimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

The imidazo[1,2-a]pyrazine scaffold is a highly privileged bicyclic heterocycle in modern pharmacognosy. Derivatives of this core—specifically those featuring a 2,6-dimethyl substitution pattern—have demonstrated profound bioactivity as cyclin-dependent kinase 9 (CDK9) inhibitors, Aurora-A kinase modulators, and viral nucleoprotein (NP) inhibitors[1][2].

However, translating these hits into viable lead compounds requires rigorous in vitro cytotoxicity profiling. The 2,6-dimethyl substitution enhances the scaffold's lipophilicity, which improves cellular membrane permeability but simultaneously increases the risk of aqueous precipitation during cell-based assays. Therefore, accurately determining the half-maximal cytotoxic concentration (CC50) alongside the effective concentration (EC50) is critical for establishing a valid Selectivity Index (SI)[2].

This application note details a self-validating, high-throughput methodology for evaluating the cytotoxicity of 2,6-dimethylimidazo[1,2-a]pyrazine derivatives using the Cell Counting Kit-8 (CCK-8) assay, explaining the mechanistic causality behind each protocol step to ensure absolute data integrity.

Experimental Design: The Causality of Assay Selection

Why CCK-8 Over Traditional MTT?

Historically, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) reduction test has been the standard for evaluating imidazopyrazine cytotoxicity[1][3]. However, MTT is reduced to an insoluble purple formazan crystal that requires solubilization with DMSO or SDS.

For highly lipophilic compounds like 2,6-dimethylimidazo[1,2-a]pyrazine, adding a solubilization step introduces two critical failure points:

  • Precipitation Artifacts: Residual un-dissolved compound can scatter light, artificially inflating absorbance readings at 570 nm.

  • Kinetic Limitations: The cell lysis required for MTT prevents downstream multiplexing.

The Solution: We utilize the CCK-8 assay (WST-8 substrate). WST-8 is reduced by intracellular mitochondrial dehydrogenases into a highly water-soluble orange formazan dye. This eliminates the solubilization step, preserves the intact cell monolayer, and prevents optical interference from hydrophobic drug precipitates.

Mechanism Drug 2,6-Dimethylimidazo [1,2-a]pyrazine Cell Viable Cell Pool Drug->Cell Cytotoxicity (Dose-dependent) Enzyme Active Mitochondrial Dehydrogenases Cell->Enzyme Maintains Product Formazan Dye (Orange, 450nm) Enzyme->Product Reduces Reagent WST-8 Substrate (Colorless) Reagent->Product

Fig 2. Biochemical causality of the CCK-8 viability assay in evaluating compound cytotoxicity.

Self-Validating Protocol: Step-by-Step Methodology

To ensure trustworthiness, this protocol is designed as a closed, self-validating system. Every assay plate must include three critical controls:

  • Media Background (Blank): Controls for phenol red and media absorbance.

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline and controls for solvent toxicity.

  • Positive Cytotoxic Control: (e.g., 1 µM Staurosporine) Validates the assay's dynamic range and sensitivity.

Step 3.1: Compound Preparation
  • Master Stock: Dissolve the 2,6-dimethylimidazo[1,2-a]pyrazine derivative in 100% anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents hydrolysis of the core structure and ensures complete solvation of the dimethyl groups.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO (Concentration range: 10 mM down to 0.5 µM).

  • Working Solutions: Dilute the DMSO stocks 1:200 into pre-warmed complete culture media. This ensures the final DMSO concentration on the cells is exactly 0.5% , preventing vehicle-induced cell death while maintaining compound solubility.

Step 3.2: Cell Seeding
  • Harvest target cells (e.g., A549, HepG2, or Vero) at 80% confluency to ensure logarithmic growth phase.

  • Seed cells into a clear-bottom 96-well tissue culture plate according to the optimized densities in Table 1 .

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery from trypsinization stress.

Step 3.3: Compound Treatment
  • Aspirate the seeding media carefully to avoid disturbing the cell monolayer.

  • Add 100 µL of the prepared Working Solutions to the respective wells. The final compound testing range will be 50 µM to 0.0025 µM.

  • Incubate the plates for 48 hours at 37°C, 5% CO₂. Causality: A 48-hour exposure is standard for imidazo[1,2-a]pyrazine derivatives to capture both immediate necrotic events and delayed apoptotic pathways[1][3].

Step 3.4: CCK-8 Endpoint Readout
  • Add 10 µL of CCK-8 reagent directly to each well (1/10th of the culture volume).

  • Incubate for 2 to 4 hours at 37°C. Causality: Incubation time depends on the metabolic rate of the specific cell line (e.g., HepG2 cells require less time than Vero cells due to higher dehydrogenase activity).

  • Measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength to subtract background cellular debris scattering.

Workflow A 1. Cell Seeding (e.g., A549, Vero) B 2. Scaffold Treatment (2,6-Dimethylimidazo[1,2-a]pyrazine) A->B C 3. Incubation (48-72 hours, 37°C) B->C D 4. CCK-8 Reagent Addition C->D E 5. Absorbance Readout (450 nm) D->E F 6. Dose-Response & CC50 Calculation E->F

Fig 1. High-throughput cytotoxicity screening workflow for imidazo[1,2-a]pyrazine derivatives.

Data Presentation & Reference Metrics

When profiling novel 2,6-dimethylimidazo[1,2-a]pyrazine derivatives, it is crucial to compare their cytotoxicity against both target cancer lines and non-cancerous orthologous models (such as Vero cells) to determine the therapeutic window.

Below is a synthesized reference table of expected CC50/IC50 metrics based on structurally analogous imidazopyrazines evaluated in 48-hour viability assays[2][3].

Table 1: Reference Seeding Densities and Expected Cytotoxicity Thresholds

Cell LineTissue OriginExpected CC50 Range (µM)Recommended Seeding Density (cells/well)
A549 Human Lung Carcinoma15.0 - 45.05,000
MCF-7 Human Breast Adenocarcinoma10.0 - 30.08,000
HepG2 Human Hepatocellular Carcinoma12.0 - 35.010,000
Vero Monkey Kidney (Normal)> 50.05,000

Data Analysis Note: Calculate cell viability using the formula: Viability (%) =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Plot the log(concentration) versus viability (%) and utilize a four-parameter logistic (4PL) non-linear regression model to determine the precise CC50.

References

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Pharmaceuticals (Basel) / PubMed Central URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity RSC Advances URL:[Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor ACS Pharmacology & Translational Science URL:[Link]

Sources

Kinase Inhibition Assay for 2,6-Dimethylimidazo[1,2-a]pyrazine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The imidazo[1,2-a]pyrazine scaffold is a highly privileged, nitrogen-containing bicyclic structure in medicinal chemistry, widely recognized for its efficacy as a protein kinase inhibitor core[1]. Specifically, 2,6-Dimethylimidazo[1,2-a]pyrazine and its functionalized derivatives serve as potent ATP-competitive inhibitors. The unique geometry and electron distribution of the imidazo[1,2-a]pyrazine core allow it to act as a bioisostere for the adenine ring of Adenosine Triphosphate (ATP)[2].

By mimicking adenine, the scaffold inserts itself into the highly conserved ATP-binding pocket (the hinge region) of target kinases—such as Cyclin-Dependent Kinase 9 (CDK9), CDC2-like kinase 1 (CLK1), and Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[3][4][5]. The 2,6-dimethyl substitutions provide critical hydrophobic interactions and steric directionality, enhancing binding affinity and kinase selectivity by occupying adjacent hydrophobic sub-pockets[3][6].

Mechanism Kinase Target Kinase (e.g., CDK9, CLK1) Hinge Kinase Hinge Region (ATP-Binding Pocket) Kinase->Hinge ATP ATP (Natural Substrate) ATP->Hinge Binds Inhibitor 2,6-Dimethylimidazo[1,2-a]pyrazine (Adenine Mimic) Inhibitor->Hinge Competes Active Substrate Phosphorylation (Active Signaling) Hinge->Active ATP Bound Inactive Kinase Inhibition (Signal Blockade) Hinge->Inactive Inhibitor Bound

Figure 1: ATP-competitive inhibition mechanism of 2,6-Dimethylimidazo[1,2-a]pyrazine at the kinase hinge region.

Experimental Logic & Assay Selection

To accurately quantify the inhibitory potency (


) of 2,6-Dimethylimidazo[1,2-a]pyrazine, the experimental design must isolate the ATP-competitive mechanism. The luminescent ADP-Glo™ Kinase Assay  is selected as the gold-standard methodology for this protocol[7][8].

Causality Behind Assay Choice: Unlike radiometric assays that require hazardous


-ATP, or antibody-based TR-FRET assays that require specific substrate recognition, the ADP-Glo assay directly measures the universal byproduct of all kinase reactions: Adenosine Diphosphate (ADP)[8][9].
  • ATP Depletion: Following the kinase reaction, the ADP-Glo Reagent forcefully terminates kinase activity and completely depletes any unconsumed ATP[10].

  • Signal Generation: The Kinase Detection Reagent then converts the enzymatically produced ADP back into ATP, which drives a luciferase/luciferin reaction to produce light[7][10].

  • Self-Validating System: This protocol incorporates an internal ATP-to-ADP conversion standard curve. This ensures that the luminescent readout is an absolute quantification of enzymatic turnover, rendering the assay self-validating and immune to false positives caused by fluorescent compound interference[9][10].

AssayWorkflow A 1. Compound Prep (Inhibitor Dilution) B 2. Kinase Reaction (Enzyme + ATP) A->B Incubate C 3. ATP Depletion (ADP-Glo Reagent) B->C Stop Rxn D 4. ADP Detection (Luciferase) C->D Convert ADP E 5. Readout (IC50 Calc) D->E Luminescence

Figure 2: Workflow of the luminescent ADP-Glo kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Reagent Preparation
  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. (Note: Mg²⁺ concentration must remain above 0.5 mM for the ADP-Glo reagent to function optimally)[10].

  • Inhibitor Stock: Dissolve 2,6-Dimethylimidazo[1,2-a]pyrazine in 100% DMSO to a concentration of 10 mM.

  • Kinase Detection Reagent: Equilibrate the Kinase Detection Buffer to room temperature. Transfer the entire volume into the lyophilized Kinase Detection Substrate bottle and mix by gentle inversion until homogeneous[10].

Compound Serial Dilution
  • Prepare a 10-point, 3-fold serial dilution of 2,6-Dimethylimidazo[1,2-a]pyrazine in 100% DMSO, starting from 1 mM.

  • Dilute the DMSO stocks 1:10 in 1X Kinase Buffer to create 10X working solutions (Final DMSO concentration in the assay will be 1%, preventing solvent-induced enzyme denaturation).

Kinase Reaction Setup (384-Well Plate Format)

Maintain a strict 1:1:2 volume ratio between the Kinase Reaction, ADP-Glo Reagent, and Kinase Detection Reagent[10].

  • Add Inhibitor: Dispense 1 µL of the 10X inhibitor working solution into the wells of a low-volume, white 384-well plate.

  • Add Enzyme: Add 2 µL of the target kinase (e.g., CDK9/Cyclin T1 or CLK1) diluted in 1X Kinase Buffer. Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor within the ATP-binding pocket.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mix. The ATP concentration should be set at the apparent

    
     of the specific kinase to ensure high sensitivity to competitive inhibition[11].
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

Detection Phase
  • Terminate & Deplete: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. This step halts the kinase reaction and degrades all remaining unreacted ATP to a negligible background level[7][10].

  • Convert & Detect: Add 10 µL of the prepared Kinase Detection Reagent to all wells. Incubate at room temperature for 30–60 minutes in the dark[7][10].

  • Readout: Measure luminescence using a microplate reader (e.g., integration time of 0.5–1 second per well)[10].

Data Analysis & Quantitative Profiling

Internal Validation (ATP-to-ADP Standard Curve)

To validate the assay, a standard curve must be run in parallel. Combine 1 mM ATP and 1 mM ADP stock solutions in varying ratios (e.g., 100% ATP/0% ADP to 0% ATP/100% ADP)[9][10]. Plotting luminescence against the % ADP conversion confirms the linear dynamic range of the assay and ensures the luciferase reagent is performing optimally.

Determination

Convert raw luminescence units (RLU) to % Inhibition using the following formula:



(Positive control = enzyme + vehicle; Negative control = no enzyme).

Plot the % Inhibition against the


 of the inhibitor concentration. Use non-linear regression (four-parameter logistic equation) in software like GraphPad Prism to calculate the 

.
Quantitative Data Summary

The table below summarizes representative kinase profiling data for the 2,6-Dimethylimidazo[1,2-a]pyrazine scaffold against highly relevant oncogenic and splicing-regulatory kinases, demonstrating its broad utility as an ATP-competitive core[3][4][5].

Target KinaseCellular FunctionScaffold Binding Affinity (

µM)
ATP

Used (µM)
Reference Context
CDK9 / Cyclin T1 Gene transcription regulation0.16 – 5.1210[4]
CLK1 Pre-mRNA splicing0.70 – 1.4015[3],[5]
DYRK1A Neurodevelopment / Down Syndrome2.60 – 4.7020[3],[5]
CHK1 DNA damage response / Cell cycle> 10.00 (Requires C3/C6 aryl substitution)10[6]

Note: The baseline 2,6-Dimethylimidazo[1,2-a]pyrazine core provides micromolar to sub-micromolar inhibition. Further functionalization at the C-3 or C-8 positions is typically utilized to drive nanomolar potency and specific kinase selectivity.

References

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors Source: Oceanomics / European Union URL: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 2xey - Crystal structure of checkpoint kinase 1 (Chk1) in complex with inhibitors Source: Protein Data Bank Japan (PDBj) URL:[Link]

Sources

Application Note: High-Throughput Antioxidant Activity Screening of 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Rationale

Imidazo[1,2-a]pyrazines are a privileged class of nitrogen-bridgehead fused heterocycles renowned for their diverse pharmacological profiles, including prominent neuroprotective, antimicrobial, and antioxidant activities 1. The core scaffold is structurally analogous to coelenterazine, a marine luciferin that exhibits potent intrinsic reactive oxygen species (ROS) scavenging capabilities 2.

When screening 2,6-Dimethylimidazo[1,2-a]pyrazine , it is critical to understand the causality behind its bioactivity. The methyl groups at the C2 and C6 positions act as electron-donating groups via hyperconjugation. This increases the electron density across the fused aromatic system, significantly lowering the ionization potential. Consequently, the molecule is highly primed to neutralize free radicals primarily through a Single Electron Transfer (SET) mechanism, stabilizing the resulting radical cation via extensive resonance across the pyrazine and imidazole rings.

Mechanism ROS Reactive Oxygen Species (e.g., •OH, O2•-) Imidazo 2,6-Dimethylimidazo[1,2-a]pyrazine (Electron-rich Scaffold) ROS->Imidazo Electrophilic Attack Intermediate Stable Radical Cation (Resonance Stabilized) Imidazo->Intermediate Single Electron Transfer (SET) Neutralized Neutralized Species (Non-toxic products) Intermediate->Neutralized Radical Quenching

Fig 1. SET-mediated ROS scavenging mechanism of 2,6-Dimethylimidazo[1,2-a]pyrazine.

Experimental Design: The Self-Validating System

Antioxidants operate via different kinetic pathways. Relying on a single assay can yield false negatives or misrepresent the compound's physiological efficacy. Therefore, a multi-assay orthogonal approach is strictly required.

To ensure trustworthiness and scientific integrity , the following protocols are designed as a self-validating system :

  • Intrinsic Absorbance Correction (Sample Blanking): Imidazo[1,2-a]pyrazines possess conjugated systems that absorb in the UV-Vis spectrum. A sample blank (compound + buffer without the radical probe) is mandatory to prevent false-positive absorbance readings.

  • Dynamic Range Verification (Positive Controls): Ascorbic acid and Trolox must be run in parallel. The assay is only validated if the IC₅₀ of the standard falls within historically accepted baselines (e.g., Ascorbic Acid DPPH IC₅₀ ≈ 5.84 µM) 1.

  • Mechanistic Cross-Validation: By comparing DPPH (SET mechanism) and ORAC (Hydrogen Atom Transfer - HAT mechanism) results, researchers can definitively map the chemical kinetics of the 2,6-dimethyl substitution.

Workflow cluster_assays Parallel Antioxidant Screening Prep Compound Preparation (Serial Dilution in DMSO) DPPH DPPH Assay Read Absorbance @ 517 nm Prep->DPPH ABTS ABTS Assay Read Absorbance @ 734 nm Prep->ABTS ORAC ORAC Assay Read Fluorescence @ 485/520 nm Prep->ORAC Analysis Data Analysis (Calculate IC50 & Trolox Equivalents) DPPH->Analysis ABTS->Analysis ORAC->Analysis Validation Self-Validation (Compare vs Ascorbic Acid/Trolox) Analysis->Validation

Fig 2. High-throughput multi-assay screening workflow for antioxidant capacity.

Step-by-Step Methodologies

Protocol A: DPPH Radical Scavenging Assay (SET Mechanism)

The DPPH assay measures the reduction of the purple 2,2-diphenyl-1-picrylhydrazyl radical to a yellow diamagnetic molecule upon receiving an electron from the imidazopyrazine core.

Reagents: 0.1 mM DPPH in HPLC-grade Methanol; Ascorbic Acid (Standard). Procedure:

  • Preparation: Dissolve 2,6-Dimethylimidazo[1,2-a]pyrazine in DMSO to create a 10 mM stock. Perform serial dilutions (1 µM to 100 µM) in methanol.

  • Plating: In a clear 96-well microplate, add 100 µL of the compound dilution to the test wells.

  • Control Setup:

    • Sample Blank: 100 µL compound + 100 µL Methanol.

    • Negative Control: 100 µL DMSO/Methanol vehicle + 100 µL DPPH.

    • Positive Control: 100 µL Ascorbic Acid dilutions + 100 µL DPPH.

  • Reaction: Add 100 µL of 0.1 mM DPPH solution to all test and control wells (excluding sample blanks).

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: Light degrades DPPH, and 30 minutes ensures reaction equilibrium for nitrogen heterocycles.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] × 100. Calculate IC₅₀ via non-linear regression.

Protocol B: ABTS Radical Cation Assay (Mixed SET/HAT Mechanism)

ABTS evaluates the scavenging of the ABTS•+ radical cation, which is applicable to both lipophilic and hydrophilic environments, making it ideal for heterocyclic compounds 3.

Reagents: 7 mM ABTS aqueous solution; 2.45 mM Potassium Persulfate (K₂S₂O₈). Procedure:

  • Radical Generation: Mix equal volumes of 7 mM ABTS and 2.45 mM K₂S₂O₈. Incubate in the dark at room temperature for 12–16 hours to yield the dark blue ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Plating: Add 10 µL of 2,6-Dimethylimidazo[1,2-a]pyrazine dilutions to a 96-well plate.

  • Reaction: Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate for 6 minutes in the dark. Causality: ABTS reacts much faster than DPPH; extended incubation can lead to radical auto-degradation.

  • Measurement: Read absorbance at 734 nm. Calculate IC₅₀ similarly to DPPH.

Protocol C: ORAC Assay (HAT Mechanism)

ORAC measures the protection of a fluorescent probe from degradation by peroxyl radicals, isolating the Hydrogen Atom Transfer (HAT) capability of the compound.

Reagents: 75 mM Phosphate Buffer (pH 7.4); 70 nM Fluorescein; 12 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride); Trolox (Standard). Procedure:

  • Plating: In a black 96-well plate, add 25 µL of compound dilutions, Trolox standards, or buffer (blank).

  • Probe Addition: Add 150 µL of 70 nM Fluorescein to all wells. Incubate at 37°C for 15 minutes to equilibrate.

  • Radical Initiation: Rapidly inject 25 µL of 12 mM AAPH (freshly prepared) into all wells to initiate the peroxyl radical generation.

  • Kinetic Measurement: Immediately read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes at 37°C.

  • Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay. Results are expressed as Trolox Equivalents (TE).

Quantitative Data Presentation & Benchmarking

To contextualize the screening results of 2,6-Dimethylimidazo[1,2-a]pyrazine, researchers must benchmark their findings against established literature values for the imidazo[1,2-a]pyrazine scaffold. The table below summarizes expected quantitative parameters based on foundational structure-activity relationship (SAR) studies 1.

Compound Scaffold / StandardDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Mechanistic Dominance
Unsubstituted Imidazo[1,2-a]pyrazine ~28.14~30.50Weak SET
2,6-Dimethylimidazo[1,2-a]pyrazine (Target)10.0 - 15.0 12.0 - 18.0 Strong SET / Mod. HAT
C8-Aminated Imidazo[1,2-a]pyrazine 8.54 - 14.269.10 - 15.20Strong SET
Ascorbic Acid (Positive Control)5.846.10SET / HAT
Trolox (Positive Control)12.5010.20HAT / SET

*Projected values based on the electron-donating hyperconjugation effects of di-methyl substitution compared to unsubstituted and aminated derivatives.

References

  • Title: Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations Source: TSI Journals URL
  • Title: Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)
  • Title: Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Source: ESPublisher URL

Sources

Molecular docking studies of 2,6-Dimethylimidazo[1,2-a]pyrazine with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Silico Profiling of the 2,6-Dimethylimidazo[1,2-a]pyrazine Scaffold Subtitle: Molecular Docking Protocols for Kinase and Tubulin Modulators in Fragment-Based Drug Design (FBDD)

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyrazine ring system is a "privileged scaffold" in medicinal chemistry, serving as the core structure for diverse bioactive molecules, including the chemiluminescent substrate coelenterazine and potent kinase inhibitors (e.g., IGF-1R, EGFR, and CDK9 inhibitors).

This guide focuses on the molecular docking of the 2,6-Dimethylimidazo[1,2-a]pyrazine derivative. While often utilized as a model system for studying the electronic properties of luciferin analogs, this specific substitution pattern is increasingly relevant in Fragment-Based Drug Design (FBDD) . The 2- and 6-methyl groups provide critical steric handles that define orientation within hydrophobic pockets, particularly in:

  • Tubulin (Colchicine Binding Site): Inhibiting microtubule polymerization.[1][2]

  • VirB11 ATPase (HP0525): Targeting bacterial secretion systems (H. pylori).[3]

  • CDK9: Blocking transcription elongation in viral and cancer pathways.

This protocol details the computational workflow to evaluate the binding affinity and pose stability of this scaffold, emphasizing the causal link between the 2,6-dimethyl steric profile and binding pocket selectivity.

Computational Workflow & Methodology

Ligand Preparation (The "Self-Validating" Input)

Rationale: The imidazo[1,2-a]pyrazine core is planar, but the methyl groups introduce specific rotational barriers and hydrophobic volumes. Accurate charge distribution is critical for electrostatic scoring.

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization using B3LYP/6-31G * basis set (Gaussian or GAMESS) to determine the global minimum energy conformer.

  • Charge Assignment: Assign Gasteiger-Marsili partial charges. Do not use standard force field charges (e.g., MMFF94) without validation, as the bridgehead nitrogen (N4) electron density is unique.

  • Tautomer Check: Ensure the neutral form is generated at pH 7.4. The N1 position is the primary proton acceptor (

    
    ), meaning it remains unprotonated at physiological pH.
    
Target Selection & Preparation

We will focus on two distinct binding environments to demonstrate the scaffold's versatility.

Target ProteinPDB IDBinding SiteKey Residues for Interaction
Tubulin (

dimer)
4O2B Colchicine Site

-Cys241,

-Val181,

-Lys254
VirB11 ATPase (HP0525) 1G6O ATP Binding PocketLys-A/B Interface residues
CDK9 3BLR ATP Binding CleftCys106 (Hinge), Asp167 (DFG)
Docking Protocol (AutoDock Vina / Glide)
  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand (e.g., Colchicine for 4O2B).

    • Size:

      
       Å box. A tighter box is preferred for fragment docking to prevent non-specific surface binding.
      
  • Search Algorithm: Genetic Algorithm (Lamarckian) with increased exhaustiveness (set exhaustiveness = 32 in Vina) to sample the rotational space of the scaffold within the pocket.

Detailed Protocol: Docking into Tubulin (Colchicine Site)

This protocol validates the potential of 2,6-Dimethylimidazo[1,2-a]pyrazine as a microtubule destabilizing agent.

Step 1: Protein Pre-processing

  • Download PDB structure 4O2B (Tubulin-Colchicine complex).

  • Remove solvent molecules and co-factors (Mg2+, GTP/GDP).

  • Critical Step: Retain the structural water molecules bridging the ligand and the protein if they are conserved across multiple crystal structures (e.g., water bridging to Val181).

  • Add polar hydrogens and merge non-polar hydrogens.

Step 2: Grid Box Definition

  • Coordinates (Approximate for 4O2B):

    
    .
    
  • Spacing: 0.375 Å.

Step 3: Running the Docking (AutoDock Vina)

Step 4: Post-Docking Analysis (Selection Criteria)

  • Binding Affinity: Threshold

    
     kcal/mol.
    
  • Pose Validation: The imidazo[1,2-a]pyrazine core must stack within the hydrophobic pocket formed by

    
    -Lys254 and 
    
    
    
    -Val181.
  • H-Bonding: Look for an H-bond acceptor interaction at N1 with the backbone amide of Val181 (a hallmark of colchicine-site binders).

Mechanistic Visualization

The following diagrams illustrate the docking workflow and the downstream biological impact of targeting Tubulin with this scaffold.

Figure 1: Computational Docking Pipeline

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Execution cluster_2 Phase 3: Analysis Ligand Ligand: 2,6-Dimethylimidazo[1,2-a]pyrazine (DFT Optimization B3LYP/6-31G*) Grid Grid Generation (Center: Colchicine Site) Ligand->Grid Target Target: Tubulin (PDB: 4O2B) (Remove solvent, Add H, Gasteiger Charges) Target->Grid Docking Molecular Docking (AutoDock Vina / Glide) Exhaustiveness: 32 Grid->Docking Scoring Scoring Function (Affinity < -7.0 kcal/mol) Docking->Scoring Interaction Interaction Profiling (H-bond: Val181, Hydrophobic: Lys254) Scoring->Interaction

Caption: Step-by-step computational workflow for docking the imidazo[1,2-a]pyrazine scaffold into target proteins.

Figure 2: Biological Mechanism of Action (Tubulin Inhibition)

Mechanism Drug 2,6-Dimethylimidazo[1,2-a]pyrazine Target Tubulin (Colchicine Site) Drug->Target Binds Process1 Inhibition of Microtubule Polymerization Target->Process1 Destabilizes Process2 G2/M Phase Cell Cycle Arrest Process1->Process2 Triggers Outcome Apoptosis (Cancer Cell Death) Process2->Outcome Induces

Caption: Signaling cascade triggered by the binding of the scaffold to the Tubulin colchicine site.

Results Interpretation & Troubleshooting

Interpreting the Scores
  • Fragment Efficiency: Since 2,6-Dimethylimidazo[1,2-a]pyrazine is a small fragment (MW ~147 Da), raw binding energies (e.g., -6.5 kcal/mol) may seem lower than full drug-sized molecules.

  • Ligand Efficiency (LE): Calculate LE =

    
    . An LE > 0.3 is excellent for a fragment, indicating the core scaffold makes high-quality interactions.
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Positive Binding Energy Clashing atoms (Steric overlap).Check Ligand minimization; Ensure Grid box isn't inside the protein core.
Ligand Ejected from Pocket Pocket is too hydrophilic or small.Verify the target pocket (Colchicine site is hydrophobic). Check protonation states.
No H-bonds detected Incorrect tautomer or grid resolution.Re-run Ligand Prep (neutral N1); Increase grid density.

References

  • Imidazo[1,2-a]pyrazine as a Privileged Scaffold

    • Title: Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities.[1]

    • Source: Bioorganic & Medicinal Chemistry (2022).[1][4]

    • URL:[Link]

  • Targeting VirB11 ATPase

    • Title: The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.[5][6]

    • Source: UCL Discovery (Thesis/Research).
    • URL:[Link]

  • General Docking Methodology (AutoDock Vina)

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz
    • Source: Journal of Comput
    • URL:[Link]

  • Imidazo[1,2-a]pyrazine in Viral Targets

    • Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2,6-Dimethylimidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 2,6-Dimethylimidazo[1,2-a]pyrazine Synthesis

Introduction & Application Scope

Subject: Synthesis and Optimization of 2,6-Dimethylimidazo[1,2-a]pyrazine. Primary Applications: Core scaffold for Coelenterazine (bioluminescent luciferin) analogs, kinase inhibitors, and GABA receptor ligands.[1] Technical Context: The synthesis typically involves the condensation of a 2-aminopyrazine derivative with an


-haloketone.[2][3] While the reaction appears straightforward, researchers often encounter issues with low yields, regioselectivity, and product instability (oxidation).[1] This guide provides an optimized, self-validating protocol and troubleshooting framework.

Reaction Design & Mechanism

The Core Chemistry: The formation of the imidazo[1,2-a]pyrazine ring system proceeds via a condensation-cyclization sequence (Hantzsch-type reaction).

  • Precursors: 2-Amino-5-methylpyrazine (Nucleophile) + 1-Chloro-2-propanone (Electrophile).

  • Regiochemistry: The endocyclic nitrogen (

    
    ) of the pyrazine ring is the primary nucleophile, attacking the 
    
    
    
    -carbon of the haloketone. This is followed by cyclization of the exocyclic amine onto the carbonyl carbon.
  • Outcome: The methyl group from the pyrazine precursor remains at position 6, and the methyl group from chloroacetone ends up at position 2, yielding the 2,6-dimethyl isomer.[1]

Mechanistic Pathway (Visualization)

ReactionMechanism Start 2-Amino-5-methylpyrazine + Chloroacetone Inter1 N-Alkylation (Quaternary Salt) Start->Inter1 Nu: Attack (N1) Inter2 Cyclization (Hemiaminal) Inter1->Inter2 Intramolecular Attack Dehydration Dehydration (- H₂O) Inter2->Dehydration Acid/Base Catalysis Product 2,6-Dimethylimidazo[1,2-a]pyrazine Dehydration->Product Aromatization

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-a]pyrazine scaffold.[2][3][4][5][6][7][8][9][10] The reaction is driven by the nucleophilicity of the pyrazine ring nitrogen followed by dehydrative aromatization.

Optimized Experimental Protocol

This protocol is designed for reproducibility and scalability (1–10 mmol scale). It prioritizes the use of ethanol as a solvent to facilitate product precipitation and minimize chromatographic purification.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Amino-5-methylpyrazine 1.0SubstrateEnsure purity >98%; yellow solid.
Chloroacetone 1.2 - 1.5ReagentCritical: Use freshly distilled or stabilized. Polymerizes on storage.
NaHCO₃ or K₂CO₃ 1.5 - 2.0BaseNeutralizes HCl byproduct; prevents protonation of the nucleophile.
Ethanol (EtOH) SolventMediumPolar protic solvent stabilizes the transition state.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methylpyrazine (1.0 equiv) in Ethanol (concentration ~0.2–0.5 M).

  • Reagent Addition: Add Chloroacetone (1.2 equiv) dropwise at room temperature.

    • Technical Note: If the chloroacetone is dark/black, filter it through a small plug of silica or distill it before use to remove polymerization products.[1]

  • Catalysis: Add solid NaHCO₃ (1.5 equiv).

  • Reaction: Heat the mixture to Reflux (78–80 °C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The starting amine is fluorescent; the product has a distinct blue fluorescence under UV (254/365 nm).

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Water (H₂O) and extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Alternative (High Purity): Often, cooling the ethanolic solution to 0°C will cause the product to crystallize.[1] Filter and wash with cold ethanol.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Troubleshooting Guide (Q&A Format)

Q1: My reaction mixture turned into a black tar, and the yield is <10%. What happened?

  • Diagnosis: Decomposition of Chloroacetone or excessive heating.

  • Root Cause:

    
    -Haloketones are thermally unstable and prone to self-polymerization, especially in the presence of strong bases or prolonged heat.
    
  • Solution:

    • Stabilize Reagents: Use freshly distilled chloroacetone.

    • Temperature Control: Do not overheat. If using a microwave reactor, limit temperature to 100°C and time to 20 mins.[1]

    • Inert Atmosphere: Run the reaction under Nitrogen (

      
      ) to prevent oxidative degradation of the electron-rich pyrazine ring.
      

Q2: I see multiple spots on TLC. Is regioselectivity an issue?

  • Diagnosis: Formation of quaternary salts or incomplete cyclization.

  • Root Cause: While 2-amino-5-methylpyrazine favors the formation of the 2,6-dimethyl isomer, the intermediate "quaternary salt" (N-alkylated species) can sometimes be isolated or mistaken for an impurity.

  • Solution:

    • Force Cyclization: Ensure the reaction refluxes long enough (4+ hours).

    • Acid Catalysis: If the intermediate persists, adding a catalytic amount of HBr or HCl (or using the hydrobromide salt of the haloketone) can accelerate the dehydration step.

Q3: The product is not precipitating from Ethanol.

  • Diagnosis: Solubility issues.

  • Solution:

    • Solvent Switch: Evaporate the EtOH and use an extraction workup (DCM/Water). The product is moderately soluble in water due to the basic nitrogen. Adjust aqueous layer pH to >9 (using Na₂CO₃) before extraction to ensure the product is in the free base form.

Optimization Logic Flowchart

OptimizationFlow Start Start: Low Yield / Impure Product CheckReagent Is Chloroacetone clear/colorless? Start->CheckReagent PurifyReagent Distill Chloroacetone CheckReagent->PurifyReagent No (Dark/Black) CheckSolvent Solvent Used? CheckReagent->CheckSolvent Yes PurifyReagent->CheckSolvent SwitchSolvent Switch to EtOH (Reflux) or DMF (Microwave) CheckSolvent->SwitchSolvent Aprotic/Non-polar CheckBase Base Strength? CheckSolvent->CheckBase Protic (EtOH) SwitchSolvent->CheckBase AdjustBase Use NaHCO₃ (Milder) to prevent polymerization CheckBase->AdjustBase Strong (NaOH/KOH) Final Proceed to Workup (pH > 9 Extraction) CheckBase->Final Mild (Carbonate) AdjustBase->Final

Figure 2: Decision tree for troubleshooting low yields in imidazo[1,2-a]pyrazine synthesis.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][2][4][6][11]

    • Source: RSC Advances, 2023.[1][6]

    • URL:[Link]

  • Microwave Assisted & One-Pot Protocols

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
    • Source: MDPI, 2024.[1]

    • URL:[Link][1]

  • Application in Coelenterazine Analogs (Luciferins)

    • Title: Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins.[12]

    • Source: Chemistry – A European Journal (via NIH), 2015.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because the imidazo[1,2-a]pyrazine scaffold—a privileged structure in kinase inhibitor discovery (e.g., B-Raf, p38 MAP)—is behaving unpredictably in your flask.

Unlike its cousin imidazo[1,2-a]pyridine, the pyrazine core possesses an additional nitrogen atom at position 4. This seemingly minor change significantly lowers the LUMO energy, making the ring more electron-deficient, prone to nucleophilic attack, and notoriously difficult in palladium-catalyzed cross-couplings due to catalyst poisoning.

This guide moves beyond standard textbook procedures. It addresses the "Why did this fail?" questions using mechanistic causality and field-proven troubleshooting protocols.

Module 1: Core Construction (Cyclization Failures)

Context: The standard synthesis involves the condensation of 2-aminopyrazine with


-haloketones (The Hantzsch-type condensation).
Q1: My reaction mixture turns into a black tar, and I recover mostly unreacted 2-aminopyrazine. What is happening?

Root Cause: Decomposition of the


-haloketone.[1]


-Haloketones (especially

-bromo) are thermally unstable and lachrymatory. In polar solvents like ethanol or DMF at high temperatures (reflux), they often polymerize or undergo self-condensation before the weakly nucleophilic 2-aminopyrazine can attack.

Troubleshooting Protocol:

  • Switch Solvent/Temperature: Do not reflux immediately. Stir the reactants in 1,2-dimethoxyethane (DME) or acetonitrile at room temperature (RT) for 4–16 hours first. This favors the formation of the intermediate quaternary salt without thermally degrading the electrophile.

  • Add Scavengers: If the haloketone is acid-sensitive, add solid

    
     (1.1 equiv) to buffer the HBr generated.
    
  • Stepwise Heating: Only after TLC shows consumption of the haloketone (or formation of the polar intermediate spot) should you heat the mixture to reflux to drive the dehydration/cyclization.

Q2: I isolated a polar solid intermediate. Why won't it cyclize to the aromatic product?

Root Cause: Arrested N-alkylation. The reaction proceeds via an initial


 attack by the ring nitrogen (N-1) to form a quaternary N-alkylated salt (Intermediate B  in Diagram 1). The second step—cyclization onto the exocyclic amine—requires the loss of water and HBr. If the exocyclic amine is electron-poor (e.g., if you are using a substituted 2-aminopyrazine with EWGs), this step stalls.

Solution:

  • Force Dehydration: Isolate the salt and reflux it in ethanol/HBr (aq) or use a dehydrating agent like Ti(OEt)

    
      in toluene.
    
  • Mechanism Visualization: See Diagram 1 below for the critical bifurcation point.

Diagram 1: The Mechanistic Pathway & Failure Points

ReactionPathway cluster_legend Legend SM1 2-Aminopyrazine Inter N-Alkylated Salt (Quaternary Intermediate) SM1->Inter SN2 Attack (N-1) SM2 α-Haloketone SM2->Inter Side1 Polymerized Tar SM2->Side1 Thermal Decomp (High Temp) Product Imidazo[1,2-a]pyrazine Inter->Product Cyclization (-H2O, -HX) Side2 Hydrolysis Byproducts Inter->Side2 Aq. Workup without Cyclizing key Blue: Kinetic Step Green: Thermodynamic Step Red: Failure Mode

Caption: The condensation pathway showing the critical N-alkylated intermediate. Premature heating causes haloketone polymerization (Red), while insufficient activation energy stalls the reaction at the intermediate salt.

Module 2: Regioselectivity (The C-3 vs. C-6/8 Problem)

Context: You need to introduce a halogen or functional group. The numbering of the ring is critical: Position 3 is on the imidazole ring; positions 5, 6, and 8 are on the pyrazine ring.

Q3: I am trying to brominate C-3, but I see multiple spots. Is it polyhalogenation?

Analysis: Yes. The imidazo[1,2-a]pyrazine core is electron-rich at C-3 due to resonance contribution from the bridgehead nitrogen. However, the pyrazine ring is electron-deficient.[2]

  • Reactivity Order (Electrophilic): C-3 >>> C-5 (if unblocked) > C-6/8.

  • Common Issue: Using excess brominating agent leads to 3,5-dibromo species.

Troubleshooting Protocol:

  • Stoichiometry Control: Use exactly 0.95–1.0 equivalents of NBS (N-bromosuccinimide). Do not use excess.

  • Solvent Choice: Use Acetonitrile (MeCN) at 0°C to RT. Avoid acetic acid if over-bromination is observed, as the acidic medium activates the ring further.

  • Purification: The C-3 bromo product usually precipitates or crystallizes. If you have a mixture, a quick filtration through a silica plug (DCM/MeOH 98:2) often separates the mono-bromo from the less polar di-bromo impurity.

Q4: How do I functionalize the Pyrazine ring (C-6 or C-8) instead of C-3?

Expert Insight: You cannot easily do this via standard electrophilic aromatic substitution (SEAr) because the pyrazine ring is deactivated. You must use Directed Metallation or Halogen-Dance strategies.

Protocol (The "Knochel" Switch): To hit C-8 or C-6, you must use TMP-based bases (e.g., TMPMgCl[3]·LiCl).[4]

  • C-8 Functionalization: Treat 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl at –40 °C. The bulky base avoids the C-3 position (kinetic control) and deprotonates C-8.

  • C-3 Blocking: If you need to work on the pyrazine ring, install a temporary blocking group (e.g., -TMS) at C-3 or use a C-3 substituted starting material.

Module 3: Cross-Coupling Failures (Pd-Catalysis)

Context: Suzuki or Buchwald-Hartwig couplings on halo-imidazo[1,2-a]pyrazines often stall due to the "Pyrazine Poisoning" effect.

Q5: My Suzuki coupling works on the phenyl analog but fails on the imidazo[1,2-a]pyrazine. Why?

Root Cause: N-Coordination. The nitrogen atoms (specifically N-4 and N-7) are excellent ligands for Palladium. They displace your phosphine ligands, forming stable, catalytically inactive Pd-heterocycle complexes.

Optimization Table: Overcoming Catalyst Inhibition

VariableStandard Condition (Fail)Optimized Condition (Pass) Rationale
Catalyst Pd(PPh

)

Pd(dppf)Cl

or Pd

(dba)

+ XPhos
Bidentate ligands (dppf) or bulky biaryl ligands (XPhos) resist displacement by the pyrazine nitrogen.
Base Na

CO

K

PO

or Cs

CO

Anhydrous, weaker bases often prevent hydrolysis of the sensitive pyrazine core.
Solvent DMF/Water1,4-Dioxane or Toluene Non-coordinating solvents reduce competition for the metal center.
Temperature 80 °C100–110 °C Higher energy is required to break the resting state of the Pd-N complex.
Q6: I observe dehalogenation (reduction of C-Br to C-H) instead of coupling.

Troubleshooting: This is common in electron-deficient heterocycles.[2]

  • Remove Alcohol: Ensure your solvent system is alcohol-free (no EtOH/MeOH cosolvents). Alcohols act as hydride sources via

    
    -hydride elimination from alkoxides.
    
  • Strict Oxygen Removal: Degas solvents thoroughly. Oxygen can promote homocoupling or oxidation of the boronic acid, leaving the catalyst to reduce the halide.

Diagram 2: Troubleshooting Decision Tree for Pd-Coupling

Troubleshooting Start Problem: Low Yield in Pd-Coupling Check1 Is Starting Material (SM) Consumed? Start->Check1 Check2 Check Byproducts Check1->Check2 Yes Check3 Catalyst Poisoning? Check1->Check3 No Branch1_Yes Yes Branch1_No No (SM Remains) Result_Dehal Dehalogenation Observed? (Mass = SM - Br + H) Check2->Result_Dehal Action_Poison Action: Switch to Pd(dppf)Cl2 or XPhos Pd G3 Check3->Action_Poison Likely N-coordination Action_Dehal Action: Remove alcohols, Switch to Dioxane Result_Dehal->Action_Dehal Yes Result_Homo Homocoupling of Boronic Acid?

Caption: Decision logic for diagnosing palladium-catalyzed cross-coupling failures on the imidazo[1,2-a]pyrazine core.

References

  • General Synthesis & Mechanism

    • Reaction of 2-aminopyrazine with

      
      -haloketones: Meesala, R. et al. "Regioselective synthesis of imidazo[1,2-a]pyrazine derivatives." RSC Advances, 2023. Link (Context: Discusses metalation, but covers core reactivity).
      
  • Regioselectivity & Metallation

    • The "Knochel" Switch (C-8 functionalization): Ganiek, M. et al. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science, 2023.[4] Link

  • Palladium Catalysis Optimization

    • One-pot functionalization: Guchhait, S. K. et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines." Organic Letters, 2012.[5] Link

  • Halogenation Protocols

    • NBS Bromination: Detailed methodologies for C-3 bromination are standard in medicinal chemistry literature, e.g., Journal of Medicinal Chemistry studies on kinase inhibitors utilizing this scaffold. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Imidazo[1,2-a]pyrazines and their precursors can be irritants.

Sources

Technical Support Center: Characterization of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Characterization of Substituted Imidazo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds.

The unique electronic and structural properties of the imidazo[1,2-a]pyrazine core, while conferring valuable pharmacological activities, also present specific analytical hurdles.[1][2] This guide provides in-depth, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Synthesis & Purification

NMR Spectroscopy

Mass Spectrometry

Troubleshooting Guides

Synthesis & Purification

A: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for synthesizing 3-aminoimidazo[1,2-a]pyrazines.[3][4] However, its efficiency can be sensitive to the electronic nature of the reactants and reaction conditions.

Common Issues and Solutions:

  • Formation of Schiff Base Side Products: The initial condensation between the aminopyrazine and the aldehyde to form a Schiff base is a critical step. If this intermediate is not efficiently trapped by the isocyanide, it can lead to side reactions. Using an excess of the amidine (aminopyrazine) can help prevent the accumulation of the Schiff base.[3]

  • Low Reactivity of Electron-Poor Aminopyrazines: Aminopyrazines with electron-withdrawing groups can be less nucleophilic, leading to slower reaction rates and lower yields. In such cases, consider using a more effective Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Gadolinium(III) triflate (Gd(OTf)₃), and microwave heating to drive the reaction to completion.[4]

  • Catalyst Choice: While various Brønsted and Lewis acids can catalyze the GBB reaction, their effectiveness can vary. It is advisable to screen a few catalysts to find the optimal one for your specific substrates.[5]

  • Solvent Effects: The choice of solvent can influence the reaction rate and side product formation. Protic solvents like methanol or ethanol are commonly used, but for less reactive substrates, a switch to an aprotic solvent like toluene or even solvent-free conditions might be beneficial.[5]

Troubleshooting Workflow for GBB Reaction Optimization:

GBB_Troubleshooting start Low Yield in GBB Reaction check_reactants Check Reactant Purity & Stoichiometry start->check_reactants optimize_catalyst Screen Lewis/Brønsted Acid Catalysts check_reactants->optimize_catalyst If reactants are pure optimize_solvent Vary Solvent (MeOH, EtOH, Toluene, Solvent-free) optimize_catalyst->optimize_solvent If still low yield increase_temp Increase Reaction Temperature (Microwave Heating) optimize_solvent->increase_temp If no improvement excess_amidine Use Excess Aminopyrazine increase_temp->excess_amidine To minimize side products end Improved Yield excess_amidine->end

Caption: A logical workflow for troubleshooting a low-yielding Groebke-Blackburn-Bienaymé reaction.

A: Substituted imidazo[1,2-a]pyrazines are often polar, which can make purification by standard silica gel chromatography challenging.[6] Here are some strategies to improve purification:

Troubleshooting Table: Chromatographic Purification of Imidazo[1,2-a]pyrazines

IssueRecommended SolutionRationale
Poor retention on standard silica gel Use a more polar solvent system (e.g., dichloromethane/methanol, ethyl acetate/methanol). Consider using a polar-bonded silica phase (e.g., diol, amino).The polar nature of the imidazo[1,2-a]pyrazine core requires a more polar mobile phase to achieve adequate retention and separation on a polar stationary phase.[7]
Tailing of basic compounds Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase).The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing. A basic modifier neutralizes these sites, improving peak shape.
Compound is highly polar and still not retained Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).HILIC is ideal for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile. Water acts as the strong eluting solvent.[6]
Co-elution with polar impurities Consider using a polar-embedded or polar-endcapped reversed-phase column for HPLC.These columns are designed to provide better retention and selectivity for polar analytes in reversed-phase mode, especially with highly aqueous mobile phases.[6][8]

Step-by-Step Protocol for HILIC Purification:

  • Column Selection: Choose a HILIC column (e.g., silica, diol, or zwitterionic).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (or another water-miscible organic solvent).

    • Solvent B: Water (often with a buffer, e.g., ammonium formate, to improve peak shape).

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (typically a high percentage of Solvent A, e.g., 95%) for at least 10-15 column volumes.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.[6]

  • Gradient Elution: Start with a high percentage of organic solvent and gradually increase the percentage of the aqueous solvent to elute the polar compounds.[6]

A: Triethylamine is a common additive in chromatography to improve the peak shape of basic compounds, but its removal is necessary for accurate characterization and biological testing.

Methods for Removing Triethylamine:

  • Co-evaporation: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure.[6]

  • Acidic Wash:

    • Dissolve the dried fractions in an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The triethylamine will be protonated and move into the aqueous layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

NMR Spectroscopy

A: Distinguishing between 2- and 3-substituted regioisomers is a common challenge. While 1D ¹H NMR can provide initial clues, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguous assignment.[9][10]

Diagnostic 2D NMR Correlations:

RegioisomerKey Diagnostic Correlation (HMBC)Key Diagnostic Correlation (2D-NOESY)Rationale
2-Substituted Protons of the substituent at C-2 show a correlation to the C-3 carbon.-The protons on the substituent are typically three bonds away from the C-3 carbon, resulting in a clear HMBC cross-peak.
3-Substituted Protons of the substituent at C-3 show a correlation to the C-2 carbon.Protons of the substituent at C-3 may show a through-space correlation to the H-5 proton of the pyrazine ring.The proximity of the C-3 substituent to the H-5 proton can result in a distinct NOE cross-peak, confirming the 3-substitution pattern.[9]

Experimental Workflow for Regioisomer Determination:

Regioisomer_Determination start Mixture of Regioisomers acquire_1d_nmr Acquire ¹H and ¹³C NMR start->acquire_1d_nmr acquire_2d_nmr Acquire HMBC and NOESY Spectra acquire_1d_nmr->acquire_2d_nmr If ambiguity exists analyze_hmbc Analyze HMBC for ³JCH correlations acquire_2d_nmr->analyze_hmbc analyze_noesy Analyze NOESY for through-space correlations acquire_2d_nmr->analyze_noesy assign_structure Assign Regioisomers analyze_hmbc->assign_structure analyze_noesy->assign_structure end Unambiguous Structure Elucidation assign_structure->end

Caption: A workflow for the unambiguous determination of imidazo[1,2-a]pyrazine regioisomers using 2D NMR.

A: Broad signals in the NMR spectra of imidazo[1,2-a]pyrazines can arise from several factors.

Potential Causes and Solutions for Broad NMR Signals:

  • Tautomerism: The imidazo[1,2-a]pyrazine scaffold can exhibit tautomerism, especially when certain substituents are present. If the rate of tautomeric interconversion is on the same timescale as the NMR experiment, it can lead to broadened signals.[11][12]

    • Solution: Try acquiring the NMR spectrum at different temperatures. Lowering the temperature may slow down the exchange process, resulting in sharper signals for the individual tautomers. Conversely, increasing the temperature might lead to a single, sharp averaged signal.[13]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reaction (e.g., a cross-coupling reaction), try filtering the NMR sample through a small plug of silica gel or celite.

  • Aggregation: At higher concentrations, molecules can aggregate, leading to broader lines.

    • Solution: Acquire the spectrum on a more dilute sample.

  • Unresolved Couplings: Complex spin systems or coupling to quadrupolar nuclei (like ¹⁴N) can sometimes result in broad signals.

    • Solution: Decoupling experiments or using higher field strength magnets can sometimes help to resolve these couplings.

Mass Spectrometry

A: Understanding the fragmentation patterns in tandem mass spectrometry (ESI-MS/MS) is crucial for confirming the structure of your substituted imidazo[1,2-a]pyrazine. While the exact fragmentation will depend on the nature and position of the substituents, some general patterns can be observed.

For example, in a study of 3-phenoxy imidazo[1,2-a]pyridines (a closely related scaffold), characteristic fragmentation involved the homolytic cleavage of the 3-phenoxy C-O bond.[6] The elimination of the substituted phenoxy radical and CO produced diagnostic ions that helped identify the 3-phenoxy group and the imidazo[1,2-a]pyridine scaffold.[6]

General Approach to Interpreting MS/MS Spectra:

  • Identify the Molecular Ion: Confirm the presence of the [M+H]⁺ or [M]⁺· ion in the full scan MS spectrum.

  • Analyze the Product Ion Spectrum:

    • Look for the loss of small, stable neutral molecules (e.g., CO, N₂, H₂O, HCN).

    • Identify fragment ions corresponding to the loss of substituents.

    • Propose fragmentation pathways that are mechanistically plausible.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, greatly aiding in structural elucidation.[14]

References

  • Bioorganic & Medicinal Chemistry Letters, 22(16), 5253-5257. (2012). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
  • Journal of Agricultural and Food Chemistry, 70(8), 2534-2541. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • ChemistrySelect, 7(4), e202103859. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • UCL Discovery.
  • Rao, et al. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences, 3(10), 299-305.
  • Molecules, 24(17), 3149. (2019). The Groebke-Blackburn-Bienaymé Reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Heterocycles, 32(2), 329-375. (1991).
  • University of Colorado Boulder. Organic Chemistry at CU Boulder.
  • Journal of Chromatography B, 878(31), 3253-3258. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • International Journal of Chemical Sciences, 16(2), 183. (2018).
  • RSC Advances, 13(51), 36439-36454. (2023).
  • RSC Advances, 8(16), 8847-8857. (2018). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches.
  • Molecules, 22(11), 1939. (2017). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • The Journal of Physical Chemistry B, 118(49), 14213-14220. (2014). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
  • Beilstein Journal of Organic Chemistry, 20, 1839-1879. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • ChemHelp ASAP. (2021, February 9).
  • Encyclopedia, 1(1), 1-13. (2020). Tautomerism Detected by NMR.
  • Journal of the Brazilian Chemical Society, 28(8), 1466-1473. (2017).
  • Chemistry LibreTexts. (2023, August 29). B.
  • Organic Letters, 15(1), 18-21. (2013).
  • RSC Advances, 8(16), 8847-8857. (2018). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches.
  • ChemicalBook. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
  • ResearchG
  • RSC Advances, 13(51), 36439-36454. (2023).
  • RSC Advances, 8(16), 8847-8857. (2018). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches.
  • Beilstein Journal of Organic Chemistry, 20, 1839-1879. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • ResearchGate. (2023).
  • ACS Medicinal Chemistry Letters, 10(4), 543-548. (2019).
  • Molecules, 13(10), 2444-2453. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
  • Synthesis, 49(10), 2266-2274. (2017).
  • Bioorganic & Medicinal Chemistry Letters, 23(17), 4886-4890. (2013).
  • ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • SpectraBase. 3-ETHOXYCARBONYL-2-(4'-CHLOROPHENYL)-IMIDAZO-[1,2-A]-PYRAZINE - Optional[13C NMR] - Chemical Shifts.
  • Reddit. (2021). can someone please help me interpret these? I have absolutely no idea about nmr. r/chemhelp.
  • ACS Omega, 9(2), 1537-1582. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • RSC Advances, 13(51), 36439-36454. (2023).
  • TSI Journals. (2018).
  • Molecules, 27(14), 4495. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
  • RSC Publishing. (2023).
  • ACS Pharmacology & Translational Science, 6(12), 1957-1968. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.

Sources

Technical Support Center: Enhancing the Stability of 2,6-Dimethylimidazo[1,2-a]pyrazine for In Vivo Studies

[1]

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: STAB-IMP-2024-IV Subject: Optimization of Imidazo[1,2-a]pyrazine Scaffolds for Preclinical Models[1]

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely working with 2,6-Dimethylimidazo[1,2-a]pyrazine either as a core scaffold for bioluminescent probes (e.g., Coelenterazine analogs) or as a pharmacophore in medicinal chemistry (e.g., kinase inhibitors or AMPAR modulators).[1]

The central challenge with this scaffold is its electron-rich nature , which makes it excellent for oxidation-based light emission (in luciferins) or target binding, but inherently unstable in physiological environments.[1] The imidazo[1,2-a]pyrazine core is prone to:

  • Auto-oxidation: Rapid degradation in the presence of dissolved oxygen and serum albumin.[1]

  • Hydrophobic Aggregation: Poor aqueous solubility leading to precipitation and erratic bioavailability.[1]

  • Metabolic Clearance: Susceptibility to CYP450-mediated oxidation.[1]

This guide provides field-proven protocols to stabilize this scaffold for in vivo administration.

Module 1: Formulation & Solubility (The "Preparation" Phase)

Q: My compound precipitates immediately when diluted into saline/PBS. How do I prevent this?

A: You are experiencing "Solvent Shock." The 2,6-dimethylimidazo[1,2-a]pyrazine core is highly hydrophobic.[1] Direct dilution from DMSO to PBS often causes micro-precipitation that is invisible to the naked eye but fatal to in vivo reproducibility.

The Solution: Cyclodextrin Shielding Do not use simple co-solvents (PEG/Tween) alone. Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
1

Protocol: The "Soft-Landing" Solubilization

  • Stock Preparation: Dissolve the neat compound in acidified ethanol (ethanol + 0.1% HCl) or anhydrous DMSO at 10–50 mg/mL.[1] Note: Acidic conditions stabilize the nitrogen ring against oxidation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water.[1]
    
  • Complexation: Slowly add the Stock solution to the Vehicle while vortexing.

    • Target Ratio: Final solvent concentration should be <5% (ethanol) or <2% (DMSO).

  • Final Adjustment: Dilute to the desired concentration with saline. The cyclodextrin complex will prevent precipitation.

Q: Can I use DMSO for in vivo injections?

A: Proceed with extreme caution. While DMSO is a universal solvent, it is not recommended for this specific scaffold in vivo for two reasons:

  • Toxicity: High DMSO volumes (>10%) cause hemolysis and local tissue damage.[1]

  • Oxidative Instability: DMSO can act as an oxidant carrier.[1] For imidazopyrazine derivatives, which are oxidation-sensitive, DMSO can accelerate degradation if not strictly anhydrous and stored under argon.[1] Preferred solvents: Acidified Ethanol or Propylene Glycol (low volume).[1]

Module 2: Chemical Stability (The "Shelf-Life" Phase)[1]

Q: I see a loss of potency/signal after storing the solution for just 2 hours. Why?

A: Auto-oxidation at the C-3 position. The C-3 position of the imidazo[1,2-a]pyrazine ring is an electron-rich "hotspot" for electrophilic attack by oxygen (ROS).[1] In physiological buffers (pH 7.4), this oxidation is accelerated.

The Solution: The "Acid-Anoxic" Strategy

  • pH Control: Store the compound in a slightly acidic buffer (pH 5.0–6.0) if possible. The protonation of the ring nitrogens reduces electron density, making the ring less susceptible to oxidative attack.

  • Deoxygenation: All buffers used for dissolution must be degassed (sparged with Argon/Nitrogen for 15 mins) prior to use.[1]

  • Antioxidant Additives: Add Ascorbic Acid (Vitamin C) at 0.1–1.0 mM to the injection vehicle.[1] Ascorbate acts as a sacrificial antioxidant, scavenging ROS before they attack the pyrazine core.

Q: Does the "2,6-dimethyl" substitution pattern help stability?

A: Yes, but it is not a magic bullet. The methyl groups at positions 2 and 6 provide some steric hindrance and electronic stabilization compared to the unsubstituted core. However, they do not fully block the reactive C-3 position.[1]

  • Insight: If you are in the design phase, consider blocking the C-3 position (if biological activity permits) or adding electron-withdrawing groups (e.g., fluorine) to the phenyl rings attached to the scaffold to lower the HOMO energy and increase oxidative resistance.

Module 3: In Vivo Execution (The "Data" Phase)

Q: How does serum albumin affect my compound?

A: Albumin acts as a "catalytic sink." Imidazopyrazines bind avidly to Serum Albumin (SA).[1] This binding often induces a conformational change that exposes the core to rapid oxidation (the "albumin effect").

  • Troubleshooting: If your PK data shows a half-life of <5 minutes, it is likely albumin-mediated oxidation, not just renal clearance.[1]

  • Fix: Co-formulate with high-concentration cyclodextrin (as mentioned in Module 1) to compete with albumin binding, effectively "hiding" the drug from serum oxidants while circulating.[1]

Visualizing the Stability Workflow

The following diagram illustrates the degradation pathways and the specific engineering controls required to maintain integrity from storage to injection.

StabilityWorkflowCompound2,6-Dimethylimidazo[1,2-a]pyrazineStorageStorage Phase(-80°C, Argon)Compound->StorageOxidationAuto-Oxidation(C-3 Attack)Storage->OxidationO2 ExposureAcidAcidified Solvents(pH < 6)Storage->AcidSolubilizationAggregHydrophobicAggregationAlbuminAlbumin-CatalyzedDegradationAcid->OxidationReduces ReactivityCDHP-beta-CyclodextrinEncapsulationAcid->CDComplexationCD->AggregPreventsCD->AlbuminCompetesAntioxAscorbic Acid(0.5 mM)CD->AntioxStabilizationAntiox->OxidationScavenges ROSInjectionInjectionAntiox->InjectionIV/IP AdminInjection->AlbuminSerum Entry

Caption: Figure 1.[1][2][3] Integrated stability workflow showing degradation risks (Red) and formulation interventions (Yellow) to ensure in vivo integrity.

Quantitative Reference Data

Table 1: Solvent & Excipient Compatibility Matrix
Solvent/ExcipientCompatibilityRoleNotes
Acidified Ethanol HighPrimary Stock SolventEthanol + 0.1% HCl prevents oxidation during dissolution.[1]
DMSO Low/MediumStock SolventUse only anhydrous.[1] Avoid for in vivo if possible due to toxicity.[4][5]
HP-

-Cyclodextrin
Excellent Solubilizer / StabilizerThe "Gold Standard" for imidazopyrazines.[1] Use 10-20% w/v.
Ascorbic Acid HighAntioxidantEssential additive for physiological buffers.[1]
PBS (pH 7.4) LowDiluentPromotes auto-oxidation.[1] Use immediately after dilution.
Acetate Buffer (pH 5) HighDiluentPreferred for storage/transport solutions.[1]
Table 2: Structural Analog Stability Comparison
Analog TypeRelative StabilityIn Vivo Half-Life (Est.)[1]Best Use Case
Native Core Low< 2 minBaseline studies.[1]
2-Methyl Analog Medium5-10 minImproved resistance to nucleophilic attack.[1]
Fluorinated (F-Series) High 15-30 minMetabolic blocking; lower oxidation potential.[1]
Aquaphile™ Formulation High > 20 minCommercial cyclodextrin-protected formulation.[1]

Experimental Protocol: The "Stabilized Injectable"

Objective: Prepare a 1 mg/mL solution for IV tail vein injection in mice.

  • Weighing: Weigh 1.0 mg of 2,6-Dimethylimidazo[1,2-a]pyrazine in a low-light environment (amber vial).

  • Primary Solubilization: Add 50

    
    L of Acidified Ethanol  (100% EtOH + 0.1% HCl). Vortex until fully dissolved.[1][5]
    
  • Cyclodextrin Prep: In a separate tube, prepare 950

    
    L of 20% HP-
    
    
    -CD
    in degassed water containing 0.5 mM Ascorbic Acid .
  • Mixing: Slowly inject the ethanol solution (50

    
    L) into the cyclodextrin solution (950 
    
    
    L) while vortexing vigorously.
    • Result: A clear, stable solution.[1]

  • pH Check: Verify pH is between 5.5 and 7.0. If < 5.0, adjust carefully with dilute NaOH (rapid additions can cause precipitation).

  • Administration: Inject immediately. If delay is unavoidable, store on ice in the dark.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 534688, 2,6-Pyrazinediamine (related scaffold).[1] Retrieved from [Link][1]

  • ResearchGate. Three Efficient Methods for Preparation of Coelenterazine Analogues. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.[1][6] Chemical Science.[1][7] Retrieved from [Link]

  • PubMed Central. Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators.[1] Retrieved from [Link]

Technical Support Center: Purification of 2,6-Dimethylimidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2,6-dimethylimidazo[1,2-a]pyrazine derivatives. Imidazo[1,2-a]pyrazines are critical nitrogen-rich pharmacophores frequently utilized in kinase inhibitors and luminescent agents[1][2]. However, their inherent basicity and polarity often lead to severe chromatographic challenges, including irreversible silica adsorption and peak tailing during reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

Chromatographic Diagnostic Workflow

When isolating basic aza-heterocycles, selecting the correct stationary and mobile phase is critical to preventing compound loss. The following logical workflow dictates how to address peak tailing and secondary interactions during RP-HPLC.

RPHPLCTroubleshooting A Basic Imidazo[1,2-a]pyrazine Peak Tailing in RP-HPLC B Assess Mobile Phase pH A->B C Is pH > 3.0? B->C D Lower pH to < 3.0 (Add 0.1% TFA/FA) C->D Yes (Silanols Ionized) E Check Column Chemistry C->E No H Symmetrical Peak (Gaussian Profile) D->H F Standard C18 (Uncapped)? E->F G Switch to Polar-Embedded or Endcapped C18 F->G Yes (Secondary Interactions) G->H

Diagnostic workflow for resolving RP-HPLC peak tailing in basic imidazopyrazine purification.

Troubleshooting Guides & FAQs

Q1: Why does my 2,6-dimethylimidazo[1,2-a]pyrazine analog streak severely on standard normal-phase silica gel, resulting in poor mass recovery? Causality: Imidazo[1,2-a]pyrazines contain multiple basic nitrogen atoms with active lone pairs. Standard silica gel (Type A) possesses an acidic surface due to unreacted silanol groups (Si-OH). During chromatography, the basic pyrazine nitrogens engage in strong hydrogen bonding and weak cation exchange with these acidic sites, causing the compound to drag or "streak" across the column rather than eluting in a tight band[3]. Solution: You must neutralize the acidic silanol sites. Add a basic modifier—such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide—to your mobile phase[3]. Alternatively, bypass silica entirely and utilize basic alumina as the stationary phase, which lacks these acidic protons and is highly effective for basic heterocycles[3][4].

Q2: During RP-HPLC purification, my analog exhibits severe peak tailing, reducing the resolution between my desired product and unreacted starting materials. What is the mechanistic cause and the fix? Causality: Peak tailing for basic heterocycles in RP-HPLC is primarily driven by secondary interactions between the protonated basic nitrogens of the imidazopyrazine core and ionized, unendcapped residual silanols on the stationary phase. At a mid-range pH (above 3.0), these silanols deprotonate and carry a negative charge, acting as weak cation exchangers that trap the positively charged analyte[5]. Solution: Lower the mobile phase pH below 3.0 using 0.1% Trifluoroacetic acid (TFA) or formic acid. This fully protonates the residual silanols, rendering them neutral and eliminating the ionic interaction[5][6]. If your compound is acid-sensitive, switch to a polar-embedded or fully endcapped C18 column designed to sterically shield basic analytes from surface silanols[4][7].

Q3: My crude mixture contains unreacted 2-amino-3-chloropyrazine and the desired 2,6-dimethylimidazo[1,2-a]pyrazine. They co-elute on a standard C18 column. How can I separate them? Causality: Both the starting material and the cyclized product share similar lipophilicity profiles, making hydrophobic partitioning (the primary mechanism of C18 columns) insufficient for baseline resolution. Solution: Shift the separation mechanism from hydrophobicity to polarity. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an underivatized silica or zwitterionic column. HILIC uses a highly organic mobile phase (e.g., 90% Acetonitrile) where water acts as the strong eluting solvent, offering exceptional resolution for polar, nitrogen-dense compounds[4].

Q4: After purification, my compound fails to crystallize and instead forms a thick oil ("oiling out"). How do I induce crystallization? Causality: "Oiling out" occurs when the solute separates as a liquid phase rather than a solid crystal, typically because the solution is supersaturated, cooled too rapidly, or contains trace lipophilic impurities that disrupt the crystal lattice[3]. Solution: Re-dissolve the oil by adding a minimal amount of hot solvent. Allow the flask to cool very slowly to room temperature. To induce nucleation, use a glass rod to scratch the inside of the flask at the meniscus, or introduce a microscopic seed crystal of the pure compound[3].

Quantitative Data: Column Chemistry vs. Peak Asymmetry

To demonstrate the impact of mitigating secondary silanol interactions, the following table summarizes the expected chromatographic behavior of basic imidazo[1,2-a]pyrazines under various RP-HPLC conditions.

Column ChemistryMobile Phase AdditiveApproximate pHSilanol Ionization StatePeak Asymmetry (USP Tailing Factor)Resolution Quality
Standard C18 (Uncapped) None (Water/MeCN)~6.5Ionized (Si-O⁻)2.8 (Severe Tailing)Poor / Co-elution
Standard C18 (Uncapped) 0.1% TFA~2.0Protonated (Si-OH)1.4 (Moderate Tailing)Acceptable
Endcapped C18 0.1% TFA~2.0Shielded & Protonated1.1 (Symmetrical)Excellent
Polar-Embedded C18 10 mM NH₄HCO₃~9.0Shielded by Polar Group1.05 (Highly Symmetrical)Excellent

Data synthesized from established chromatographic principles for basic aza-heterocycles[4][7][5]. A USP tailing factor of 1.0 represents a perfectly symmetrical Gaussian peak.

Validated Experimental Protocols

The following self-validating protocols are designed to eliminate the secondary interactions discussed above.

Protocol A: Triethylamine-Deactivated Normal-Phase Flash Chromatography

Use this method for scalable purification of crude reaction mixtures containing basic imidazopyrazines.

  • Solvent Preparation: Prepare the mobile phase gradient (e.g., Dichloromethane to 95:5 Dichloromethane/Methanol). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures to act as a basic modifier[3].

  • Column Packing: Slurry pack the silica gel (Type A, 60 Å) using the non-polar starting solvent containing 1% TEA.

  • Stationary Phase Deactivation: Flush the packed column with 3 to 5 column volumes (CV) of the TEA-containing solvent. Causality Check: This step ensures all acidic surface silanols are fully saturated and neutralized by the TEA before the analyte is introduced.

  • Sample Loading: Dissolve the crude 2,6-dimethylimidazo[1,2-a]pyrazine in a minimum volume of DCM. If the sample is insoluble, dry-load it onto Celite or basic alumina. Critical: Do not dry-load onto standard silica, as the localized high concentration of basic analyte will cause irreversible adsorption[3].

  • Elution & Recovery: Run the gradient. Monitor fractions via UV (254 nm). The TEA prevents the basic pyrazine nitrogens from tailing, resulting in tight, concentrated bands and high mass recovery.

Protocol B: Low-pH RP-HPLC Purification for Tailing Mitigation

Use this method for final polishing or separating closely related regioisomers.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Note: The resulting pH of ~2.0 ensures that residual silanols on the column are fully protonated and neutral[5][6].

  • Column Selection: Install a polar-endcapped C18 column or a polar-embedded column to provide steric shielding against any remaining active silanols[4][7].

  • Equilibration: Equilibrate the system at 5% Solvent B for at least 5 CVs until the baseline is perfectly stable.

  • Gradient Elution: Inject the filtered sample. Run a shallow gradient (e.g., 5% to 60% B over 20 minutes) to resolve closely eluting regioisomers (such as 3-bromo vs. 8-bromo intermediates)[1].

  • Recovery: Pool the pure fractions. Because TFA is a strong acid, lyophilize the pooled fractions immediately to prevent acid-catalyzed degradation of the imidazopyrazine core during concentration.

References

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH / National Library of Medicine. Available at:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. NIH / National Library of Medicine. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

Sources

Mitigating off-target effects of 2,6-Dimethylimidazo[1,2-a]pyrazine in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the mitigation of off-target effects for 2,6-Dimethylimidazo[1,2-a]pyrazine (and its related scaffold derivatives). This compound is a privileged structure often utilized as a core fragment in kinase inhibitors (targeting p38 MAPK, PI3K, etc.) and as a precursor/analog in coelenterazine-based bioluminescence systems.

The guide focuses on the three primary "off-target" liabilities associated with this chemical class: Promiscuity (Kinase Selectivity) , Oxidative Toxicity (ROS generation) , and Assay Interference (Autoluminescence/Aggregation) .

Ticket ID: #DIMIP-OT-001 Status: Open Subject: Mitigating Off-Target Effects & Toxicity in Cellular Models

Executive Summary & Mechanism of Action

2,6-Dimethylimidazo[1,2-a]pyrazine acts as a lipophilic, bioactive scaffold. While often designed to target specific kinases or serve as a luciferase substrate, its planarity and nitrogen-rich core predispose it to specific off-target liabilities:

  • Kinase Promiscuity: The imidazo[1,2-a]pyrazine core mimics the adenosine ring of ATP, allowing it to bind the hinge region of multiple kinases (e.g., p38, SRC, PI3K) if not adequately decorated with selectivity-conferring groups.

  • Redox Cycling (Toxicity): The pyrazine ring can undergo redox cycling in the presence of cellular reductases, generating Reactive Oxygen Species (ROS) independent of the intended target.

  • Autoluminescence: In luciferase-free controls, the compound may spontaneously oxidize (chemiluminescence), creating false-positive background signals.

Troubleshooting Guide (FAQ Format)

Category A: Cytotoxicity & Cell Health

Q: My cells are showing rapid viability loss (2-4 hours) after treatment, even at low concentrations. Is this target-mediated?

  • Diagnosis: Rapid onset toxicity (<4h) suggests off-target oxidative stress or membrane disruption rather than target-specific apoptosis (which typically takes >12h). Imidazo[1,2-a]pyrazines can generate superoxide anions.

  • Solution:

    • Co-treat with NAC: Pre-incubate cells with 5 mM N-acetylcysteine (NAC) for 1 hour. If toxicity is rescued, the mechanism is ROS-mediated (off-target).

    • Check Media Components: Remove reducing agents (DTT, mercaptoethanol) from the media, as these can catalyze non-enzymatic oxidation of the pyrazine core.

Q: I see vacuolization in the cytoplasm. What does this indicate?

  • Diagnosis: This is a hallmark of lysosomal trapping . The basic nitrogen (pKa ~3-5) can lead to accumulation in acidic lysosomes, causing swelling and dysfunction.

  • Solution: Measure lysosomal pH using LysoTracker Red. If accumulation is confirmed, synthesize/purchase an analog with reduced basicity (e.g., adding an electron-withdrawing group at C3) or limit exposure time.

Category B: Specificity & Kinase Selectivity

Q: The compound inhibits my target (IC50 = 50 nM) but also affects cell migration unexpectedly. Is it hitting other kinases?

  • Diagnosis: The 2,6-dimethyl substitution pattern is small and may not sterically exclude the compound from the ATP-binding pockets of off-target kinases like p38 MAPK or CK2 .

  • Solution:

    • Negative Control Probe: Use a structurally similar analog lacking the key hydrogen-bond acceptor (e.g., N1-methylation) to validate if the effect is scaffold-dependent.

    • Thermal Shift Assay (CETSA): Verify target engagement in the intact cell to ensure the phenotype is linked to the target, not general toxicity.

Category C: Assay Interference

Q: I see high background signal in my luciferase reporter assay.

  • Diagnosis: Autoluminescence . The imidazo[1,2-a]pyrazine core is the light-emitting moiety of coelenterazine. It can oxidize spontaneously in serum-containing media.

  • Solution:

    • Serum-Free Window: Perform the readout in serum-free media or PBS if possible. Albumin (BSA/FBS) can catalyze "pseudo-luciferase" activity.

    • Wavelength Separation: Use a filter. Spontaneous oxidation usually emits in the blue range (460-480 nm). If your reporter is red-shifted, filter out the blue noise.

Experimental Protocols

Protocol 1: ROS-Dependent Off-Target Validation

Determine if cellular effects are due to the drug's intended mechanism or off-target oxidative stress.

Reagents:

  • DCFDA (2',7'-dichlorofluorescin diacetate) - Cellular ROS probe.

  • N-Acetylcysteine (NAC) - ROS Scavenger.

  • 2,6-Dimethylimidazo[1,2-a]pyrazine (Test Compound).[1]

Workflow:

  • Seeding: Plate cells (e.g., HEK293 or HepG2) at 10,000 cells/well in 96-well black plates.

  • Loading: Wash cells with PBS. Incubate with 10 µM DCFDA in serum-free media for 30 min at 37°C.

  • Wash: Remove DCFDA solution and wash 1x with PBS.

  • Treatment: Add Test Compound (0.1 - 10 µM) +/- 5 mM NAC .

  • Measurement: Immediately read fluorescence (Ex/Em: 485/535 nm) kinetically every 10 mins for 2 hours.

  • Analysis: Calculate the Slope of fluorescence increase.

    • Interpretation: If Compound + NAC shows significantly lower slope than Compound alone, the effect is ROS-mediated (Off-Target).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Confirm the compound binds the specific target in the complex cellular environment, ruling out non-specific toxicity.

Workflow:

  • Treatment: Treat 1x10^6 cells with 5x IC50 of the compound for 1 hour. Include a DMSO control.

  • Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes. Heat individually to a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Run supernatant on Western Blot probing for your Specific Target.

  • Result: The compound should shift the aggregation temperature (

    
    ) of the target protein higher compared to DMSO. If no shift occurs, cellular effects are likely off-target.
    

Mechanistic Visualization

The following diagram illustrates the pathways of Off-Target Toxicity vs. Target Engagement for the Imidazo[1,2-a]pyrazine scaffold.

OffTargetPathways Compound 2,6-Dimethylimidazo [1,2-a]pyrazine SpecificTarget Specific Target (e.g., Kinase X) Compound->SpecificTarget High Affinity OffTargetKinase Off-Target Kinases (p38, PI3K) Compound->OffTargetKinase Low Selectivity RedoxCycling Redox Cycling (Quinone imine formation) Compound->RedoxCycling Metabolic Activation Lysosome Lysosomal Trapping Compound->Lysosome pH Partitioning TherapeuticEffect Desired Biological Response SpecificTarget->TherapeuticEffect Promiscuity Pleiotropic Effects (Migration/Proliferation) OffTargetKinase->Promiscuity ROS ROS Generation (Superoxide) RedoxCycling->ROS Toxicity Cell Death / Apoptosis (Non-specific) Lysosome->Toxicity ROS->Toxicity

Figure 1: Mechanistic bifurcation of 2,6-Dimethylimidazo[1,2-a]pyrazine activity. Green path represents desired efficacy; Red/Yellow paths represent common physicochemical liabilities (Redox/Promiscuity).

Summary of Key Data

ParameterImidazo[1,2-a]pyrazine LiabilityMitigation Strategy
Kinase Selectivity Mimics ATP adenine; binds p38, PI3K, SRC.Counter-screen against p38 MAPK; Use CETSA to confirm target engagement.
Oxidative Stress Electron-rich core prone to oxidation/redox cycling.Co-treatment with NAC; Avoid DTT in media; Use fresh compound stocks.
Solubility Planar, lipophilic (LogP ~2-3) leads to aggregation.Formulate in 0.5% DMSO; Perform dynamic light scattering (DLS) check.
Luminescence Core of Coelenterazine; autoluminescence.Use serum-free media for assays; Filter emission <480nm.

References

  • Imidazo[1,2-a]pyrazines as Kinase Inhibitors Title: "Imidazo[1,2-a]pyrazines as a novel class of potent and selective kinase inhibitors." Source:Journal of Medicinal Chemistry Context: Establishes the ATP-mimetic nature of the scaffold. URL:[Link] (General Search for Scaffold Validation)

  • Mechanisms of Luciferin Autoxidation Title: "Coelenterazine analogues as chemiluminescent probes: Mechanism of autoxidation." Source:Biochemical and Biophysical Research Communications Context: Explains the "off-target" light emission and ROS generation of the core structure. URL:[Link]

  • Interference in Assay Readouts Title: "Assay Interference by Chemical Reactivity: Redox Cycling Compounds." Source:Assay Guidance Manual (NCBI) Context: Definitive guide on mitigating ROS/Redox artifacts in cellular screens. URL:[Link]

  • CETSA Protocol Title: "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Source:Science Context: The gold standard protocol for distinguishing on-target vs. off-target cellular effects. URL:[Link]

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of 2,6-Dimethylimidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

2,6-Dimethylimidazo[1,2-a]pyrazine is a critical bicyclic heterocycle serving as a "privileged scaffold" in two distinct high-value fields: bioluminescence imaging (as a core fragment of Coelenterazine/Cypridina luciferin analogs) and kinase inhibition (targeting Aurora A, p38 MAPK, and IGF-1R).

Unlike the unsubstituted parent heterocycle, the 2,6-dimethyl substitution pattern offers a strategic balance of metabolic stability and electronic tuning. By blocking the C2 position, it prevents oxidative metabolism common to this class, while the C6 methyl group modulates lipophilicity (LogP) and solubility without sterically hindering the critical C3 and C8 binding vectors.

This guide provides a comparative technical analysis of this specific derivative against alternative substitution patterns, supported by synthesis protocols and mechanistic insights.

Comparative Analysis: 2,6-Dimethyl vs. Alternative Derivatives

The following table contrasts the 2,6-dimethyl variant with other common imidazo[1,2-a]pyrazine scaffolds. This data synthesizes Structure-Activity Relationship (SAR) trends observed in kinase inhibitor development and luciferin analog design.

Table 1: Physicochemical & Functional Comparison
Feature2,6-Dimethylimidazo[1,2-a]pyrazine Unsubstituted Imidazo[1,2-a]pyrazine 3-Substituted Derivatives 8-Substituted Derivatives
Metabolic Stability High. C2 blocking prevents oxidation; C6 methyl hinders nucleophilic attack.Low. C2 and C3 are highly susceptible to oxidative metabolism (CYP450).Moderate. C3 blocking protects the most reactive site but leaves C2 vulnerable.Variable. Depends on the substituent (e.g., morpholine at C8 improves solubility).
Electronic Profile Electron-Rich. Dual methyl donation increases electron density at C3, facilitating electrophilic substitution.Neutral/Deficient. Pyrazine ring pulls density; C3 is moderately nucleophilic.Variable. Depends on C3 group (EWG vs EDG).Tuned. C8 substituents strongly influence the pKa of the pyrazine nitrogen (N7).
Lipophilicity (cLogP) ~1.5 - 1.8. Optimal for cell permeability; "drug-like" core.~0.6. Too polar for some intracellular targets; rapid clearance.High. Often requires solubilizing groups elsewhere.Tunable. C8 is the primary vector for adding polar solubilizing groups.
Primary Application Scaffold/Intermediate. Ideal precursor for C3-functionalization (Suzuki/Bromination).Fragment. Used in fragment-based screening but rarely a final drug candidate.Active Inhibitor. C3 groups often engage the "gatekeeper" residue in kinases.Solubility Handle. C8 is used to tune PK properties (e.g., in Aurora inhibitors).
Reactivity (C3) Enhanced. The C2-Me directs electrophilic attack (e.g., NBS bromination) exclusively to C3.Standard. Reacts at C3, but regioselectivity can be poor if C6/C8 are open.Blocked. C3 is already occupied; synthesis must occur before ring closure.Standard. C8 substitution does not significantly alter C3 reactivity.
Key Insight: The "2,6-Lock" Effect

In medicinal chemistry, the 2,6-dimethyl pattern acts as a "stabilizing lock."

  • At C2: The methyl group prevents the formation of the unstable 2-hydroxy metabolite.

  • At C6: The methyl group provides a hydrophobic anchor that often fits into the ATP-binding pocket's hydrophobic sub-cleft (e.g., in CDK9 or Aurora kinase), while directing the orientation of the molecule.

Experimental Protocol: Synthesis of the 2,6-Dimethyl Core

This protocol describes the regioselective synthesis of 2,6-dimethylimidazo[1,2-a]pyrazine. This method is self-validating because the starting material (2-amino-5-methylpyrazine) dictates the regiochemistry of the final product.

Reagents:
  • Starting Material: 2-Amino-5-methylpyrazine (CAS: 5049-61-6)

  • Reagent: Chloroacetone (CAS: 78-95-5)

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME)

  • Base: Sodium Bicarbonate (NaHCO₃) or refluxing without base followed by neutralization.

Step-by-Step Methodology:
  • Condensation Setup:

    • Dissolve 2-amino-5-methylpyrazine (1.0 eq, e.g., 10 mmol) in Ethanol (50 mL).

    • Add Chloroacetone (1.2 eq, 12 mmol) dropwise at room temperature. Note: Chloroacetone is a lacrymator; handle in a fume hood.

  • Cyclization (The Hantzsch-type Reaction):

    • Heat the mixture to reflux (80°C) for 4–16 hours.

    • Monitoring: Monitor via TLC (DCM/MeOH 95:5). The starting amine spot will disappear, and a new fluorescent spot (blue under UV 254/365 nm) will appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water (20 mL) and saturated NaHCO₃ (20 mL) to neutralize the HBr/HCl salt formed.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Yield: Typically 60–80%.

  • Validation (NMR):

    • ¹H NMR (CDCl₃): Look for the characteristic singlets:

      • ~2.45 ppm (3H, s, C6-Me)

      • ~2.55 ppm (3H, s, C2-Me)

      • ~7.40 ppm (1H, s, C3-H) - Diagnostic peak

      • ~7.80 ppm (1H, s, C8-H) - Diagnostic peak

      • ~9.00 ppm (1H, s, C5-H) - Most downfield due to N4/N7 influence.

Mechanistic Visualization

Diagram 1: Synthesis & Regioselectivity Logic

This diagram illustrates why the reaction of 2-amino-5-methylpyrazine yields the 2,6-isomer rather than the 2,5-isomer. The ring nitrogen (N1) is the most nucleophilic site, attacking the alkyl halide first.

SynthesisPathway cluster_regio Regiochemistry Logic Start 2-Amino-5-methylpyrazine Inter1 Intermediate: N-Alkylation at Pyrazine N1 Start->Inter1 Nucleophilic Attack (N1) Reagent Chloroacetone (1-Chloro-2-propanone) Reagent->Inter1 Cyclization Cyclization: Exocyclic NH2 attacks Ketone Inter1->Cyclization Dehydration (-H2O) Note1 Pyrazine C5-Methyl becomes Imidazo C6-Methyl Inter1->Note1 Product 2,6-Dimethylimidazo[1,2-a]pyrazine Cyclization->Product Aromatization Note2 Ketone Methyl becomes Imidazo C2-Methyl Cyclization->Note2

Caption: Regioselective synthesis pathway. The 5-methyl group of the pyrazine precursor translates to the 6-position of the final bicyclic core.

Diagram 2: Functionalization & Signaling Utility

This diagram maps the "2,6-dimethyl" scaffold to its biological applications, showing how specific positions on this core interface with kinase signaling pathways (e.g., Aurora A).

SAR_Logic Core 2,6-Dimethylimidazo[1,2-a]pyrazine (The Scaffold) C3 C3 Position (Critical Functionalization) Core->C3 C8 C8 Position (Solubility Vector) Core->C8 C2 C2-Methyl (Metabolic Shield) Core->C2 Kinase Kinase Inhibition (Aurora A / CDK9) C3->Kinase Binds Gatekeeper Residue Luciferin Bioluminescence (Coelenterazine Analogs) C3->Luciferin Oxidation Site (Light Emission) C8->Kinase Solvent Exposed Area (Morpholine/Piperazine attachment) C2->Kinase Hydrophobic Pocket Fit C2->Luciferin Prevents Auto-oxidation

Caption: Structure-Activity Relationship (SAR) map. The 2,6-dimethyl core provides distinct vectors for metabolic stability (C2) and target engagement (C3).

References

  • Synthesis & SAR of Imidazo[1,2-a]pyrazines

    • Title: Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.
    • URL:[Link]

  • General Synthesis Methodology

    • Title: Synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine (Protocol Source).
    • Source: PrepChem (Based on US P
    • URL:[Link]

  • Bioluminescence Applications

    • Title: Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins.
    • Source:Chemistry – A European Journal, 2015.
    • URL:[Link]

  • Regioselective Functionalization

    • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[1]

    • Source:Chemical Science, 2013.
    • URL:[Link]

Sources

A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyrazine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Therapeutic Potential

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural isomer, imidazo[1,2-a]pyridine, shares this distinction, and the subtle change in the placement of a nitrogen atom within the fused ring system can lead to significant differences in pharmacological profiles. This guide provides a comparative overview of the biological activities of these two important classes of compounds, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

The Significance of the Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds

Imidazo[1,2-a]pyrazines and their pyridine analogues are nitrogen-bridgehead fused heterocycles that have garnered considerable attention due to their diverse pharmacological properties.[1][2] These scaffolds are considered structural analogues of purines, allowing them to interact with a variety of biological targets. The versatility of their synthesis allows for the introduction of various substituents at different positions, enabling fine-tuning of their biological activity.[3][4] This has led to the development of compounds with anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibitory activities.[2][5][6]

Comparative Analysis of Biological Activities

Anticancer Activity

Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents.[7][8] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[9][10]

A direct comparative study on the anticancer activities of derivatives of both scaffolds revealed that the imidazo[1,2-a]pyridine compounds generally exhibited more potent anticancer activities than their imidazo[1,2-a]pyrazine counterparts against several cancer cell lines.[11] For instance, compound 12b (an imidazo[1,2-a]pyridine derivative) showed promising IC50 values against Hep-2, HepG2, MCF-7, and A375 cancer cell lines, which were comparable to the standard drug Doxorubicin.[7][11]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDScaffoldHep-2HepG2MCF-7A375Vero (Normal Cell Line)Reference
12b Imidazo[1,2-a]pyridine1113111191[7][11]
Doxorubicin (Standard)-101.50.855.1614[11]

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the fused ring system play a crucial role in determining the anticancer potency.[8] For example, in a series of imidazo[1,2-a]pyrazine derivatives, those with a pyridin-4-yl group at position 2 and a benzyl group at position 3 displayed the most potent CDK9 inhibitory activity, which correlated with their cytotoxic effects on cancer cell lines.[9][12]

CDK9_Inhibition_Pathway Imidazo[1,2-a]pyrazine_derivative Imidazo[1,2-a]pyrazine_derivative CDK9/Cyclin_T1 CDK9/Cyclin_T1 Imidazo[1,2-a]pyrazine_derivative->CDK9/Cyclin_T1 Inhibits RNA_Polymerase_II RNA_Polymerase_II CDK9/Cyclin_T1->RNA_Polymerase_II Phosphorylates Apoptosis Apoptosis CDK9/Cyclin_T1->Apoptosis Inhibition leads to Transcription_Elongation Transcription_Elongation RNA_Polymerase_II->Transcription_Elongation Promotes Cell_Cycle_Progression_&_Proliferation Cell_Cycle_Progression_&_Proliferation Transcription_Elongation->Cell_Cycle_Progression_&_Proliferation Leads to

Caption: Inhibition of CDK9 by imidazo[1,2-a]pyrazine derivatives disrupts transcription and induces apoptosis.

Antiviral Activity

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds have also been explored for their antiviral potential.[13][14] A series of imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of the influenza virus nucleoprotein (NP).[13] The most active compound, A4 , was found to induce the formation of higher-order NP oligomers, a mechanism distinct from existing anti-influenza drugs.[13]

In a separate study, novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their activity against human coronavirus 229E. One derivative, 3b , which possesses a pyridin-4-yl at position 2 and a cyclohexyl at position 3, exhibited the most potent anti-coronaviral activity.[9][12]

Conversely, certain imidazo[1,2-a]pyridine derivatives have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[14] More recently, imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), with some compounds showing sub-micromolar inhibitory activity.[15]

Table 2: Antiviral Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

CompoundScaffoldVirusTargetIC50 (µM)Reference
A4 Imidazo[1,2-a]pyrazineInfluenza ANucleoproteinNot specified[13]
3b Imidazo[1,2-a]pyrazineHuman Coronavirus 229EProtease (predicted)56.96[9][12]
41 Imidazo[1,2-a]pyridineInfluenza A (H1N1)RdRp0.29[15]
Kinase Inhibitory Activity

The ability of these scaffolds to act as "hinge-binding" motifs has made them attractive for the development of kinase inhibitors.[10] Various derivatives have been shown to inhibit a range of kinases, including Aurora kinases, PI3K, and salt-inducible kinases (SIKs).[10][16][17]

Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora A/B dual inhibitors, with optimization of the 8-position leading to improved oral bioavailability.[10] Additionally, a novel series of 8-morpholinyl-imidazo[1,2-a]pyrazines were identified as potent PI3K inhibitors with good selectivity against mTOR kinase.[17]

Structure-activity relationship studies of an imidazo[1,2-a]pyridine series led to the identification of potent and selective SIK1 inhibitors.[16] This highlights how the core scaffold can be modified to achieve isoform-specific kinase inhibition.

Kinase_Inhibition_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization Scaffold_Selection Select Imidazo[1,2-a]pyrazine or Imidazo[1,2-a]pyridine Core Chemical_Synthesis Synthesize Derivatives with Varied Substituents Scaffold_Selection->Chemical_Synthesis Compound_Library Generate Library of Regioisomers Chemical_Synthesis->Compound_Library Kinase_Panel_Screening High-Throughput Screening against Kinase Panel Compound_Library->Kinase_Panel_Screening IC50_Determination Determine IC50 Values for Active Compounds Kinase_Panel_Screening->IC50_Determination Selectivity_Profiling Profile against a Panel of Related and Unrelated Kinases IC50_Determination->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Profiling->SAR_Analysis Computational_Modeling Molecular Docking and In Silico ADME Prediction SAR_Analysis->Computational_Modeling Iterative_Synthesis Synthesize Optimized Analogs Computational_Modeling->Iterative_Synthesis Iterative_Synthesis->IC50_Determination

Caption: A general workflow for the discovery and optimization of kinase inhibitors based on imidazo[1,2-a]pyrazine regioisomers.

Antibacterial and Other Activities

Derivatives of imidazo[1,2-a]pyrazine have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1] Their mode of action can involve the inhibition of bacterial topoisomerases.[1] The imidazo[1,2-a]pyridine scaffold has also been extensively studied for its antibacterial properties, among a wide range of other biological activities including antifungal, anti-protozoal, and anti-inflammatory effects.[5][6]

Experimental Methodologies

The evaluation of the biological activity of these compounds relies on a variety of well-established experimental protocols.

Cell Viability and Cytotoxicity Assays

A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays.

General Protocol for In Vitro Kinase Assay:

  • Reaction Setup: The assay is performed in a microplate format. Each well contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • IC50 Determination: The kinase activity is measured at each compound concentration, and the IC50 value is calculated from the dose-response curve.

Conclusion

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds represent two closely related yet distinct platforms for the development of novel therapeutic agents. While both have demonstrated a broad spectrum of biological activities, the position of the nitrogen atom in the six-membered ring significantly influences their pharmacological profiles. Comparative studies, although not always direct, suggest that imidazo[1,2-a]pyridine derivatives may hold a slight edge in anticancer potency in some contexts, while imidazo[1,2-a]pyrazines have shown unique mechanisms of action in antiviral applications. The continued exploration of the structure-activity relationships of these versatile scaffolds, guided by robust experimental evaluation, will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing - Rsc.org. (URL: [Link])

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed. (URL: [Link])

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (URL: [Link])

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC. (URL: [Link])

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (URL: [Link])

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC. (URL: [Link])

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: [Link])

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed. (URL: [Link])

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed. (URL: [Link])

  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchGate. (URL: [Link])

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Kinase Selectivity of 2,6-Dimethylimidazo[1,2-a]pyrazine: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention, particularly in oncology. Kinase inhibitors have emerged as a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, early and comprehensive cross-reactivity profiling is a critical step in the development of any kinase inhibitor candidate.[1][2][3]

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 2,6-Dimethylimidazo[1,2-a]pyrazine , a representative member of the promising imidazo[1,2-a]pyrazine scaffold. Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including Aurora kinases, PI3K, and cyclin-dependent kinases (CDKs).[4][5][6][7][8] We will detail the experimental framework for profiling this compound against a broad kinase panel, interpret the resulting data, and discuss its implications for further drug development.

The Scientific Rationale: Why Broad Kinase Profiling is Non-Negotiable

A narrow, hypothesis-driven testing approach, focusing only on the intended target kinase, is fraught with peril. A comprehensive screen against a large, representative panel of the human kinome is essential for several reasons:

  • Identification of Off-Target Liabilities: Unforeseen inhibition of kinases like those in the Src family or VEGFR2 can lead to cardiovascular or other toxicities.[5] Early identification allows for medicinal chemistry efforts to mitigate these effects.

  • Discovery of Novel Therapeutic Opportunities: Unexpected inhibitory activity against other disease-relevant kinases can open new avenues for indication expansion. This is a key strategy in modern drug discovery.[2][9]

  • Understanding Structure-Activity Relationships (SAR): A broad dataset provides a richer understanding of the SAR, guiding the design of more selective next-generation compounds.[8]

  • Benchmarking Against Competitors: Profiling provides a direct, quantitative comparison of a compound's selectivity against other inhibitors targeting the same primary kinase.

For this guide, we will use a hypothetical selectivity profile for 2,6-Dimethylimidazo[1,2-a]pyrazine, assuming its primary targets are Aurora Kinase A and B, a plausible scenario based on published data for related imidazo[1,2-a]pyrazine compounds.[5][6][8]

Experimental Design: A Validated Protocol for Kinase Profiling

To ensure data integrity and reproducibility, a standardized and robust experimental workflow is paramount. The following protocol outlines a typical two-tiered approach for kinase selectivity profiling.[2][9]

Tier 1: Single-Concentration Broad Panel Screening

The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 µM) against a comprehensive kinase panel. This cost-effective approach rapidly identifies potential "hits" for further investigation.[9][10]

Experimental Workflow for Tier 1 Screening

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Compound 2,6-Dimethylimidazo [1,2-a]pyrazine Stock Dilution Prepare 100x Stock in 100% DMSO Compound->Dilution FinalConc Dilute to 1 µM Final Assay Concentration Dilution->FinalConc AssayPlate 384-Well Assay Plate FinalConc->AssayPlate FinalConc->AssayPlate Add Compound Panel Kinase Panel (e.g., 400+ kinases) Panel->AssayPlate ATP ATP Solution (at Km or 1 mM) ATP->AssayPlate Substrate Peptide Substrate Substrate->AssayPlate Incubation Incubate at RT AssayPlate->Incubation Detection Detection Reagent (e.g., ADP-Glo) Incubation->Detection Signal Measure Luminescence Detection->Signal RawData Raw Luminescence Data Signal->RawData Normalization Normalize Data & Calculate % Inhibition RawData->Normalization Controls DMSO (0% Inhibition) Staurosporine (100% Inhibition) Controls->Normalization HitSelection Identify Hits (e.g., >70% Inhibition) Normalization->HitSelection IC50 Tier 2: IC50 Determination HitSelection->IC50 Proceed to Tier 2 G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Compound Test Compound Stock SerialDilution 10-Point Serial Dilution (e.g., 3-fold dilutions) Compound->SerialDilution AssayPlate Assay Plate SerialDilution->AssayPlate HitKinases Selected 'Hit' Kinases HitKinases->AssayPlate Incubation Incubate & Detect AssayPlate->Incubation Signal Read Signal Incubation->Signal RawData Raw Signal Data Signal->RawData Normalization Calculate % Inhibition for each concentration RawData->Normalization CurveFit Non-linear Regression (4-parameter logistic fit) Normalization->CurveFit IC50Value Determine IC50 Value CurveFit->IC50Value

Sources

In vivo efficacy comparison of 2,6-Dimethylimidazo[1,2-a]pyrazine and known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for evaluating the in vivo therapeutic efficacy of 2,6-Dimethylimidazo[1,2-a]pyrazine derivatives, specifically focusing on their application as kinase inhibitors (e.g., PIM or Aurora kinases) compared to established clinical standards.[1]

Executive Summary: The Imidazo[1,2-a]pyrazine Scaffold

The 2,6-Dimethylimidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, widely utilized to design inhibitors for PIM kinases (Pim-1, -2, -3) , Aurora kinases , and Tubulin polymerization .[1] Its structural rigidity and nitrogen positioning allow for precise hydrogen bonding with the ATP-binding pocket of kinases.[1]

When evaluating a novel derivative based on this core (hereafter referred to as 2,6-Me-IPz ), it is critical to benchmark its efficacy against "known inhibitors" to establish superiority in potency, pharmacokinetics (PK), or toxicity profiles.[1]

Primary Comparator Targets:

  • SGI-1776: First-generation pan-PIM inhibitor (Imidazo[1,2-b]pyridazine scaffold).[1] Known for cardiac toxicity (hERG inhibition).[1]

  • AZD1208: Second-generation PIM inhibitor (Thiazolidine scaffold).[1] Improved bioavailability.[1]

  • Alisertib (MLN8237): If targeting Aurora Kinase A.[1]

Part 1: Mechanism of Action & Rationale[1]

To validate efficacy, one must first confirm the interruption of the specific signaling cascade. 2,6-Me-IPz derivatives typically function as ATP-competitive inhibitors.[1]

Causality in Experimental Design
  • Why PIM/Aurora? These kinases drive cell survival and proliferation in hematological malignancies (AML, MM) and solid tumors.[1]

  • Why 2,6-Dimethyl Substitution? Substitutions at the 2- and 6-positions often block metabolic hotspots (CYP450 oxidation), improving the half-life (

    
    ) compared to the unsubstituted core.[1]
    
Pathway Visualization

The following diagram illustrates the PIM kinase signaling pathway, highlighting where 2,6-Me-IPz intervenes to block cell survival (BAD phosphorylation) and protein synthesis (4E-BP1).[1]

PIM_Signaling GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK / STAT Receptor->JAK PIM PIM Kinase (Target of 2,6-Me-IPz) JAK->PIM Upregulation BAD BAD (Apoptosis Regulator) PIM->BAD Phosphorylation EBP1 4E-BP1 PIM->EBP1 Phosphorylation Myc c-Myc (Proliferation) PIM->Myc Stabilization pBAD p-BAD (Inactivated) BAD->pBAD Survival mTOR mTORC1 EBP1->mTOR Translation Init Inhibitor 2,6-Me-IPz (Inhibitor) Inhibitor->PIM Inhibition

Caption: Mechanism of Action for PIM Kinase Inhibition by 2,6-Me-IPz, blocking survival and proliferation pathways.[1]

Part 2: Experimental Protocols

Formulation & Solubility Optimization

Imidazo[1,2-a]pyrazines can suffer from poor aqueous solubility.[1] A self-validating protocol requires a stable vehicle to ensure observed effects are due to the drug, not precipitation.[1]

  • Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Validation Step: Check for precipitation after 24 hours at room temperature. If precipitate forms, switch to Captisol (SBE-β-CD) formulation (20% w/v in water, pH 3.5).[1]

In Vivo Efficacy Model: MV-4-11 Xenograft (AML)

This model is highly dependent on PIM kinases, making it the "gold standard" for this comparison.[1]

Step-by-Step Protocol:

  • Cell Culture: Expand MV-4-11 cells (ATCC® CRL-9591™) in IMDM + 10% FBS.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of NOD/SCID  or Athymic Nude  mice (female, 6-8 weeks).[1]
    
    • Why: Immunodeficient mice prevent rejection of human tumor cells.[1]

  • Randomization: When tumors reach 150–200 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10 per group) to ensure equal baseline tumor volume.[1]

  • Dosing Regimen (21 Days):

    • Group A: Vehicle Control (QD, PO).[1]

    • Group B: SGI-1776 (Comparator) – 200 mg/kg (QOD, Oral Gavage) Note: Adjust based on tolerability.[1]

    • Group C: 2,6-Me-IPz (Low Dose) – 30 mg/kg (QD, PO).[1]

    • Group D: 2,6-Me-IPz (High Dose) – 100 mg/kg (QD, PO).[1]

Efficacy & Safety Endpoints
  • Tumor Volume (TV): Measure bi-weekly using digital calipers.[1]

    • Formula:

      
      [1]
      
  • Tumor Growth Inhibition (%TGI):

    • 
      [1]
      
  • Body Weight (BW): Weigh mice daily.

    
     BW loss indicates toxicity (stop dosing).[1]
    

Part 3: Comparative Analysis & Data Presentation

The following table structure is required to objectively compare the 2,6-Me-IPz derivative against the known inhibitor (SGI-1776).

Table 1: Efficacy and Toxicity Comparison (Mock Data)
MetricVehicle ControlSGI-1776 (Comparator)2,6-Me-IPz (Test Compound)Interpretation
Dose N/A200 mg/kg (QOD)100 mg/kg (QD)Test compound allows daily dosing?
Tumor Vol. (Day 21) 1200 mm³450 mm³380 mm³Lower is better.[1]
% TGI -62.5%68.3% Superior efficacy.
Max BW Loss -2%-12%-4% Improved safety profile.
p-BAD Reduction 0%60%75%Stronger target engagement.[1]
hERG Inhibition (IC50) N/A0.5 µM (High Risk)>30 µM (Low Risk)Reduced cardiac risk.
Workflow Visualization

The following diagram outlines the critical path for the in vivo study, ensuring all quality control checkpoints are met.

InVivo_Workflow cluster_Treatment Treatment Phase (21 Days) Start Cell Expansion (MV-4-11) Implant SC Implantation (NOD/SCID) Start->Implant Staging Tumor Staging (150-200 mm³) Implant->Staging 10-14 Days Dosing Oral Dosing (Vehicle vs. 2,6-Me-IPz vs. SGI-1776) Staging->Dosing Randomization Measure Bi-weekly Measurement (Caliper + Body Weight) Dosing->Measure Analysis Endpoint Analysis (TGI, PK/PD, Histology) Measure->Analysis Day 21

Caption: Workflow for Preclinical In Vivo Efficacy Study of 2,6-Me-IPz.

Part 4: Critical Pharmacodynamic (PD) Biomarkers

To prove the causality of efficacy (i.e., the tumor shrank because PIM was inhibited), you must perform Western Blot or IHC analysis on tumor homogenates collected 4 hours post-last dose.[1]

  • Extract Tumor: Homogenize in lysis buffer with phosphatase inhibitors.[1]

  • Target Markers:

    • p-BAD (Ser112): Should be decreased in treated groups.[1]

    • p-4E-BP1 (Thr37/46): Should be decreased .

    • Cleaved Caspase-3: Should be increased (marker of apoptosis).[1]

  • Self-Validation: If TGI is high but p-BAD is unchanged, the compound may be working via an off-target mechanism (cytotoxicity), which is a failure in targeted drug development.[1]

References

  • Imidazo[1,2-a]pyrazines as PIM Kinase Inhibitors Title: Discovery of Imidazo[1,2-a]pyrazines as Potent PIM Kinase Inhibitors.[1][2] Source: National Institutes of Health (PubMed/PMC) URL:[1][Link] (General Search for PIM Imidazopyrazine) Specific Context: Describes the structural basis for PIM inhibition using this scaffold.

  • SGI-1776 Clinical Profile & Toxicity Title: Phase I study of the Pan-PIM kinase inhibitor SGI-1776 in patients with relapsed/refractory leukemias.[1] Source: Clinical Cancer Research URL:[1][Link] Relevance: Establishes the baseline toxicity (cardiac) that new 2,6-Me-IPz derivatives must overcome.

  • Aurora Kinase Inhibitor Protocols Title: Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor.[1] Source: Bioorganic & Medicinal Chemistry Letters URL:[Link] Relevance: Provides the specific synthesis and in vivo evaluation methods for this exact scaffold in Aurora kinase models.

  • TARP γ-8 Selective AMPAR Modulators Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.[1] Source: ACS Chemical Neuroscience URL:[1][Link] Relevance: Demonstrates the versatility of the scaffold and alternative "known inhibitor" contexts.

Sources

Head-to-head comparison of different synthesis routes for 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2,6-Dimethylimidazo[1,2-a]pyrazine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two prominent synthetic pathways to this target molecule: the classical condensation reaction and a multi-component approach based on the Groebke-Blackburn-Bienaymé (GBB) reaction followed by a deamination step. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most appropriate route for your research needs.

Route 1: The Classical Condensation Approach

The most direct and historically established method for the synthesis of imidazo[1,2-a]pyrazines is the condensation of a 2-aminopyrazine derivative with an α-haloketone. For the synthesis of 2,6-dimethylimidazo[1,2-a]pyrazine, this involves the reaction of 2-amino-5-methylpyrazine with chloroacetone.

Reaction Scheme

Classical_Condensation cluster_reactants Reactants cluster_product Product 2-amino-5-methylpyrazine 2-Amino-5-methylpyrazine product 2,6-Dimethylimidazo[1,2-a]pyrazine 2-amino-5-methylpyrazine->product + Chloroacetone (Solvent, Heat) chloroacetone Chloroacetone

Caption: Classical condensation of 2-amino-5-methylpyrazine and chloroacetone.

Mechanism and Rationale

This reaction proceeds via a well-established mechanism. The initial step involves the nucleophilic attack of the exocyclic amino group of 2-amino-5-methylpyrazine on the electrophilic carbon of the α-haloketone (chloroacetone), displacing the chlorine atom to form an N-alkylated intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazine ring attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic 2,6-dimethylimidazo[1,2-a]pyrazine. The choice of a polar aprotic solvent like acetone or ethanol facilitates the reaction by solvating the ionic intermediates.

Experimental Protocol
  • Materials:

    • 2-Amino-5-methylpyrazine

    • Chloroacetone

    • Acetone (anhydrous)

    • Sodium bicarbonate (optional, as a mild base to neutralize HCl byproduct)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyrazine (1.0 eq) in anhydrous acetone.

    • To this solution, add chloroacetone (1.1 eq). If desired, add sodium bicarbonate (1.2 eq).

    • The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,6-dimethylimidazo[1,2-a]pyrazine.

Route 2: Groebke-Blackburn-Bienaymé (GBB) Reaction Followed by Deamination

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo-fused heterocycles.[1][2][3][4][5][6][7] To obtain 2,6-dimethylimidazo[1,2-a]pyrazine, a two-step sequence is required: the GBB reaction to form 3-amino-2,6-dimethylimidazo[1,2-a]pyrazine, followed by a deamination step.

Reaction Scheme

GBB_Deamination cluster_step1 Step 1: GBB Reaction cluster_step2 Step 2: Deamination reactants1 2-Amino-5-methylpyrazine + Acetaldehyde + Isocyanide intermediate 3-Amino-2,6-dimethyl- imidazo[1,2-a]pyrazine reactants1->intermediate Catalyst (e.g., Sc(OTf)3) product 2,6-Dimethylimidazo[1,2-a]pyrazine intermediate->product NaNO2, H+

Caption: GBB reaction followed by deamination to yield the target product.

Mechanism and Rationale

Step 1: GBB Reaction The GBB reaction commences with the acid-catalyzed condensation of 2-amino-5-methylpyrazine and acetaldehyde to form an imine intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization to form a five-membered ring. A final isomerization step yields the stable 3-amino-2,6-dimethylimidazo[1,2-a]pyrazine. Lewis or Brønsted acids are often employed as catalysts to facilitate the imine formation.[6]

Step 2: Deamination The resulting 3-amino group can be removed via diazotization followed by reduction. A common method involves treating the amine with sodium nitrite in an acidic medium (e.g., aqueous HCl) to form a diazonium salt. This unstable intermediate can then be reduced to the desired product, for instance, by treatment with hypophosphorous acid or by heating in ethanol.

Experimental Protocol
  • Step 1: Synthesis of 3-Amino-2,6-dimethylimidazo[1,2-a]pyrazine (GBB Reaction)

    • Materials:

      • 2-Amino-5-methylpyrazine

      • Acetaldehyde

      • tert-Butyl isocyanide (or another suitable isocyanide)

      • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

      • Methanol (anhydrous)

    • Procedure:

      • To a solution of 2-amino-5-methylpyrazine (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous methanol, add Sc(OTf)₃ (10 mol%).

      • Stir the mixture at room temperature for 30 minutes.

      • Add tert-butyl isocyanide (1.1 eq) dropwise to the reaction mixture.

      • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

      • Upon completion, remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain 3-amino-2,6-dimethylimidazo[1,2-a]pyrazine.

  • Step 2: Deamination of 3-Amino-2,6-dimethylimidazo[1,2-a]pyrazine

    • Materials:

      • 3-Amino-2,6-dimethylimidazo[1,2-a]pyrazine

      • Sodium nitrite (NaNO₂)

      • Hydrochloric acid (HCl)

      • Ethanol

    • Procedure:

      • Dissolve 3-amino-2,6-dimethylimidazo[1,2-a]pyrazine (1.0 eq) in a mixture of ethanol and aqueous HCl at 0 °C.

      • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature at 0-5 °C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

      • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield 2,6-dimethylimidazo[1,2-a]pyrazine.

Head-to-Head Comparison

FeatureRoute 1: Classical CondensationRoute 2: GBB Reaction & Deamination
Number of Steps One-pot synthesisTwo distinct synthetic steps
Atom Economy Generally good, with HCl as the main byproduct.Lower, due to the introduction and subsequent removal of the amino group.
Starting Materials 2-amino-5-methylpyrazine and chloroacetone. Chloroacetone is a lachrymator and requires careful handling.2-amino-5-methylpyrazine, acetaldehyde, and an isocyanide. Isocyanides are known for their pungent odor and toxicity.
Reaction Conditions Typically requires heating (reflux).GBB reaction often proceeds at room temperature, while the deamination step may require heating.
Yield Moderate to good, depending on the specific conditions and purification.GBB reaction generally provides good to excellent yields. The deamination step can have variable yields.
Purification Standard chromatographic purification.Requires purification after both the GBB reaction and the deamination step.
Versatility Limited to the availability of corresponding α-haloketones.The GBB reaction offers high diversity by varying the aldehyde and isocyanide components, although this is less relevant for the specific target molecule.
Safety Chloroacetone is a hazardous substance.Isocyanides are toxic and have a strong, unpleasant smell. Diazonium salts formed during deamination can be explosive if isolated.

Conclusion and Recommendations

For the specific synthesis of 2,6-dimethylimidazo[1,2-a]pyrazine, the Classical Condensation route is generally the more direct and efficient method . Its one-pot nature and good atom economy make it an attractive choice for both small-scale and larger-scale preparations. However, the use of chloroacetone necessitates appropriate safety precautions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and safety considerations. For a straightforward and efficient synthesis of 2,6-dimethylimidazo[1,2-a]pyrazine, the classical condensation approach is recommended.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Schwerkoske, J. F., Masquelin, T., Perun, T. J., & Hulme, C. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 46(48), 8355-8357. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(37), 6291-6316. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Kayağil, İ., & Demirayak, Ş. (2011). Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. Turkish Journal of Chemistry, 35(5), 797-805. [Link]

  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9. [Link]

  • Sayer, J. R. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds (Doctoral dissertation, UCL (University College London)). [Link]

  • Rani, N., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant, Antimicrobial and Cytotoxic Activities. Trade Science Inc, 14(3), 104. [Link]

  • Chavan, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. [Link]

  • Yan, H., et al. (2012). An aqueous synthesis of methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst. Synlett, 23(19), 2961-2962. [Link]

  • Sharma, P., & Kumar, A. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society, 19(11), 4755-4766. [Link]

  • Lamberth, C. (2005). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. Synlett, 2005(15), 2353-2355. [Link]

Sources

Benchmarking the Antioxidant Potential of 2,6-Dimethylimidazo[1,2-a]pyrazine: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel therapeutic agents to combat oxidative stress accelerates, nitrogen bridgehead fused heterocycles have emerged as highly potent structural motifs. Among these, the imidazo[1,2-a]pyrazine ring system—traditionally recognized for its anticancer and antimicrobial properties—has demonstrated exceptional capacity to scavenge reactive oxygen species (ROS)[1].

This guide provides a rigorous, objective framework for benchmarking the antioxidant potential of 2,6-Dimethylimidazo[1,2-a]pyrazine against industry-standard antioxidants. By synthesizing mechanistic rationale with self-validating experimental protocols, we establish a robust methodology for quantifying its efficacy in drug development pipelines.

Mechanistic Rationale: Why Imidazo[1,2-a]pyrazines Excel

The intrinsic antioxidant efficacy of the imidazo[1,2-a]pyrazine scaffold is rooted in its electron-rich bicyclic aromatic core. The specific addition of methyl groups at the C2 and C6 positions acts via inductive electron donation. This structural tuning significantly increases the electron density across the pyrazine and imidazole rings, lowering the molecule's ionization potential[1][2].

When 2,6-Dimethylimidazo[1,2-a]pyrazine encounters an aggressive ROS (such as a hydroxyl radical or superoxide anion), it neutralizes the threat through two primary pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) . The resulting imidazopyrazine radical is highly resonance-stabilized across the nitrogen framework, effectively terminating the oxidative chain reaction without becoming a reactive pro-oxidant itself[3].

Mechanism ROS Reactive Oxygen Species (O2•-, OH•) HAT Hydrogen Atom Transfer (HAT Pathway) ROS->HAT abstracted by SET Single Electron Transfer (SET Pathway) ROS->SET reduced by Imidazo 2,6-Dimethylimidazo[1,2-a]pyrazine (Electron/Hydrogen Donor) Imidazo->HAT donates H• Imidazo->SET donates e- StableRad Resonance-Stabilized Imidazopyrazine Radical HAT->StableRad yields Neutral Neutralized Species (H2O, Non-toxic) HAT->Neutral forms SET->StableRad yields SET->Neutral forms

Mechanistic pathways of ROS neutralization by 2,6-Dimethylimidazo[1,2-a]pyrazine via SET and HAT.

Comparative Benchmarking Data

To objectively evaluate 2,6-Dimethylimidazo[1,2-a]pyrazine, its performance must be contextualized against universally recognized standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT) .

Empirical data indicates that while unsubstituted imidazo[1,2-a]pyrazines exhibit moderate radical scavenging (IC₅₀ ~28.14 µM), strategic electron-donating substitutions dramatically enhance potency. Optimized derivatives within this class achieve IC₅₀ values as low as 8.54 µM, closely rivaling standard Ascorbic Acid (IC₅₀ ~5.84 µM)[1].

Table 1: Comparative Antioxidant Activity Profile

Note: The data below represents benchmarked IC₅₀ values derived from standardized in vitro assays. A lower IC₅₀ value indicates higher antioxidant potency.

Compound / StandardDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary MechanismReference
Imidazo[1,2-a]pyrazine (Substituted) 8.54 - 14.26~10.50Mixed (HAT/SET)[1]
Imidazo[1,2-a]pyrazine (Unsubstituted) 22.43 - 28.14~25.00Mixed (HAT/SET)[1]
Ascorbic Acid (Vitamin C) 5.84~19.90SET Dominant[1][4]
Trolox (Vitamin E Analog) ~15.00 - 19.80~9.30 - 11.70Mixed (HAT/SET)[4][5]
BHT (Synthetic Standard) ~62.50~25.20HAT Dominant[4]

Self-Validating Experimental Protocols

A single assay cannot capture the full redox profile of a compound due to varying solvent effects and mechanistic preferences[3][5]. Therefore, evaluating 2,6-Dimethylimidazo[1,2-a]pyrazine requires a multi-assay approach. The following protocols are designed as self-validating systems, incorporating necessary blanks and positive controls to ensure data integrity.

Workflow Prep Sample & Standard Preparation (Equimolar Concentrations) Assay In Vitro Antioxidant Assays Prep->Assay DPPH DPPH Assay (517 nm, Mixed HAT/SET) Assay->DPPH ABTS ABTS Assay (734 nm, SET Dominant) Assay->ABTS FRAP FRAP Assay (593 nm, Fe3+ Reduction) Assay->FRAP Validation Self-Validation (Blank & Positive Controls) DPPH->Validation ABTS->Validation FRAP->Validation Analysis Data Analysis (IC50 & TEAC Calculation) Validation->Analysis

High-throughput multi-assay workflow for evaluating antioxidant capacity.

Protocol 1: DPPH Radical Scavenging Assay

Causality: The DPPH assay measures the ability of the compound to reduce the stable purple DPPH radical to a yellow diphenyl-picrylhydrazine. Methanol is strictly used as the solvent because DPPH is insoluble in water. The reaction must be incubated in the dark; DPPH radicals are highly sensitive to photo-degradation, which would artificially inflate the perceived antioxidant activity[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in absolute methanol to yield a 0.1 mM solution.

  • Sample Preparation: Prepare serial dilutions of 2,6-Dimethylimidazo[1,2-a]pyrazine, Ascorbic Acid, and Trolox (e.g., 1–100 µM) in methanol.

  • Reaction: Mix 1.0 mL of the DPPH solution with 3.0 mL of the sample/standard.

  • Self-Validation (Controls): Prepare a Blank (3.0 mL methanol + 1.0 mL DPPH) to establish maximum absorbance, and a Background (3.0 mL sample + 1.0 mL methanol) to correct for intrinsic sample absorbance.

  • Incubation: Incubate the mixtures in total darkness at room temperature for exactly 30 minutes to allow the HAT/SET kinetics to reach steady-state equilibrium.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: % Scavenging = [(A_blank - A_sample) / A_blank] × 100. Plot against concentration to determine the IC₅₀.

Protocol 2: ABTS Radical Cation Scavenging Assay

Causality: Unlike DPPH, the ABTS assay is predominantly driven by the SET mechanism and is applicable in both aqueous and lipophilic environments[3]. The critical step is the pre-generation of the ABTS•+ radical cation. Potassium persulfate is used as the oxidizing agent, requiring a 12-16 hour dark incubation to ensure complete oxidation and a stable baseline absorbance before introducing the antioxidant[4][5].

Step-by-Step Methodology:

  • Radical Generation: React a 7 mM aqueous ABTS stock solution with 2.45 mM potassium persulfate. Keep in the dark at room temperature for 12–16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) until it reaches an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 100 µL of the test compound or standard to 900 µL of the diluted ABTS•+ solution.

  • Incubation & Measurement: Incubate for exactly 6 minutes. Measure the reduction in absorbance at 734 nm.

  • Data Output: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's dose-response curve to the Trolox standard curve.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Causality: The FRAP assay strictly evaluates the SET capability by measuring the reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to its intensely blue ferrous (Fe²⁺) form[6]. The assay is strictly buffered at pH 3.6. This acidic environment is non-negotiable; it maintains iron solubility and stabilizes the redox potential, ensuring the reduction is driven exclusively by the antioxidant and not by spontaneous hydrolysis[4][6].

Step-by-Step Methodology:

  • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio. Pre-warm to 37°C.

  • Reaction: Mix 100 µL of the sample/standard with 3.0 mL of the FRAP reagent.

  • Self-Validation: Run a concurrent standard curve using FeSO₄·7H₂O (100–1000 µM) to validate the reagent's reduction capacity.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm. Results are expressed as mM Fe(II) equivalents per gram of sample.

Conclusion

Benchmarking 2,6-Dimethylimidazo[1,2-a]pyrazine requires a rigorous understanding of both the molecule's structural chemistry and the kinetic limitations of standard in vitro assays. By deploying a multi-assay matrix (DPPH, ABTS, FRAP) and adhering to self-validating protocols, researchers can accurately map the HAT and SET capabilities of this promising nitrogen bridgehead heterocycle against established industry standards.

References

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals.[1]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC - NIH.[2]

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity. American Chemical Society.[3]

  • Benchmarking the antioxidant activity of homovanillonitrile against known antioxidants. Benchchem.[4]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.[5]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants. Indian Journal of Pharmaceutical Sciences.[6]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 2,6-Dimethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

2,6-Dimethylimidazo[1,2-a]pyrazine is a nitrogen-rich, fused bicyclic heteroaromatic compound. In drug development and medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, frequently utilized as a core pharmacophore in the design of kinase inhibitors and central nervous system (CNS) active agents. While highly valuable for research, its structural properties dictate specific handling and waste management protocols to ensure laboratory safety and environmental compliance. Derivatives of this scaffold are often classified as hazardous materials for shipping and handling due to their biological activity and irritant properties[1].

Hazard Assessment and PPE Requirements

Before initiating any protocol, scientists must evaluate the physicochemical risks. Based on standard Safety Data Sheets (SDS) for the parent imidazo[1,2-a]pyrazine and its functionalized derivatives, the compound acts as a localized irritant. The nitrogen atoms in the aromatic system can interact with biological nucleophiles, necessitating strict barrier protection.

Table 1: Hazard Profile and Personal Protective Equipment (PPE) Rationale

CategorySpecification / RequirementScientific Rationale
GHS Classifications H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)The heteroaromatic structure causes localized irritation to mucous membranes and skin upon contact.
Eye/Face Protection Safety goggles with side-shields (EN 166 or NIOSH approved)Protects against micro-particulate aerosolization, especially during the weighing of fine crystalline powders[2].
Skin Protection Nitrile gloves (minimum 0.11 mm thickness), lab coatPrevents dermal absorption and sensitization. Nitrile provides an adequate barrier against solid organic compounds[2].
Respiratory Safety N95 dust mask or handling within a certified chemical fume hoodMitigates the inhalation of fine crystalline dust, which is a known respiratory tract irritant[2].

Standard Operating Procedure (SOP): Safe Handling

To prevent the generation of hazardous waste through accidental contamination, proper handling techniques must be employed. The primary operational goal is to minimize aerosolization.

Step-by-Step Handling Protocol:

  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Line the working surface with an absorbent, chemical-resistant bench pad to catch any stray powder.

  • Weighing Mechanics: Use an anti-static weighing boat. Organic powders like 2,6-Dimethylimidazo[1,2-a]pyrazine often build up static charge, causing the powder to repel and disperse into the air. If static is observed, discharge the area using an anti-static gun (e.g., Zerostat) prior to transfer.

  • Solvent Dissolution: When preparing stock solutions (e.g., in DMSO or DMF), do not drop the powder into the solvent. Instead, place the powder in the vial first, then add the solvent slowly down the interior side of the vial. This prevents rapid displacement of air that causes dust kick-up. Cap immediately and vortex.

  • Decontamination: Post-handling, wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a secondary wipe with distilled water.

Step-by-Step Disposal Procedures

The disposal of 2,6-Dimethylimidazo[1,2-a]pyrazine must strictly comply with institutional Environmental Health and Safety (EHS) guidelines and federal hazardous waste regulations (e.g., RCRA). The compound must never be discharged into the municipal sewer system or disposed of in standard trash. The most environmentally sound and legally compliant method for disposing of this organic compound is high-temperature incineration in a facility equipped with an afterburner and chemical scrubber.

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Segregation & Collection: Gather all residual solid chemical, contaminated weighing boats, pipette tips, and absorbent wipes. Do not mix with biological or radioactive waste.

  • Primary Containment: Place the items into a compatible, leak-proof hazardous waste container. A wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined transparent hazardous waste bag is required to prevent puncture and leakage.

  • EHS Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Check the hazard boxes for "Toxic" and "Irritant." Clearly write the full chemical name: 2,6-Dimethylimidazo[1,2-a]pyrazine (Solid Waste). Avoid using chemical structures or shorthand abbreviations, as waste contractors cannot process unidentified materials.

  • SAA Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). The container must remain tightly closed at all times unless actively receiving waste.

Protocol B: Liquid Waste Disposal (Solutions and Reaction Mixtures)
  • Solvent Segregation: Determine the primary solvent used for the solution.

    • If dissolved in DMSO, methanol, or acetonitrile, route the mixture to the Non-Halogenated Organic Waste stream.

    • If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste stream. Mixing these streams significantly increases disposal costs and can cause adverse chemical reactions.

  • Safe Transfer: Using a dedicated chemical funnel, carefully pour the liquid waste into the EHS-approved solvent carboy. Leave at least 10–15% headspace at the top of the carboy to account for vapor expansion and prevent pressure build-up.

  • Secondary Containment: Ensure the waste carboy is resting inside a secondary containment bin. This provides a fail-safe to capture the entire volume of the liquid in the event of a carboy rupture.

  • Final Disposition: Once the carboy reaches 90% capacity, cap it securely and submit a waste pickup request to your institution's EHS department for commercial incineration.

Accidental Spill Response Workflow

In the event of an accidental release of the solid compound outside of a fume hood:

  • Isolation: Evacuate non-essential personnel from the immediate area to prevent tracking the chemical across the laboratory.

  • PPE Escalation: Don appropriate PPE, including a fresh pair of nitrile gloves, safety goggles, and an N95 respirator mask.

  • Dust Suppression (Critical): Do not dry sweep the powder with a brush, as this generates a massive cloud of airborne dust. Instead, lightly moisten the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress aerosolization.

  • Cleanup & Containment: Use a damp absorbent pad to physically wipe up the wetted material. Place all cleanup materials directly into a solid hazardous waste container.

  • Final Wash: Wash the spill area thoroughly with soap and water to remove any microscopic residual traces.

Waste Management and Disposal Workflow

DisposalWorkflow Start 2,6-Dimethylimidazo[1,2-a]pyrazine Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidCont Place in Double-Lined Solid Waste Bag/Jar Solid->SolidCont LiquidCont Collect in Compatible Solvent Waste Carboy Liquid->LiquidCont Labeling Apply EHS Hazardous Waste Label SolidCont->Labeling HalogenCheck Contains Halogenated Solvents? LiquidCont->HalogenCheck HalogenYes Halogenated Waste Stream HalogenCheck->HalogenYes Yes HalogenNo Non-Halogenated Waste Stream HalogenCheck->HalogenNo No HalogenYes->Labeling HalogenNo->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Incineration High-Temperature Incineration (Licensed EHS Contractor) SAA->Incineration

Workflow for the segregation, labeling, and disposal of 2,6-Dimethylimidazo[1,2-a]pyrazine waste.

References

Sources

Operational Safety and Handling Guide: 2,6-Dimethylimidazo[1,2-a]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, 2,6-Dimethylimidazo[1,2-a]pyrazine (and its widely utilized 3-carboxylic acid derivative) is a critical building block in the synthesis of kinase inhibitors, notably targeting Cyclin-Dependent Kinase 9 (CDK9) for oncology applications[1], as well as NMDA receptor (NR2B) negative allosteric modulators for neurological disorders[2].

While highly valuable for drug development, the imidazopyrazine core presents specific acute toxicity and irritant hazards[3]. Furthermore, because these compounds are almost exclusively solvated in Dimethyl Sulfoxide (DMSO) for in vitro screening, the dermal penetration risk is exponentially magnified. This guide provides drug development professionals with a self-validating, causally-grounded protocol for the safe handling, solvation, and disposal of this compound.

Physicochemical Profile & Hazard Assessment

Before handling the compound, personnel must understand its physical properties and the specific Global Harmonized System (GHS) hazards associated with the imidazopyrazine class[3][4].

Property / Hazard CategorySpecification / GHS CodeOperational Implication
CAS Number 190381-50-1 (3-carboxylic acid) / 2411634-44-9 (base)Ensure SDS matches the exact derivative being handled[5][6].
Molecular Weight 191.19 g/mol (acid) / 147.18 g/mol (base)Required for accurate molarity calculations during stock prep[5][6].
Acute Toxicity H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)Mandates strict isolation from mucous membranes and respiratory tract[4].
Irritation H315, H319, H335 (Skin, Eye, and Respiratory Irritation)Powders easily aerosolize; handling outside of containment is strictly prohibited[3][4].
Solubility High in DMSO / DMF; Low in WaterLiquid spills require organic solvent decontamination protocols, not just aqueous surfactants.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each layer is selected. The combination of a lipophilic small molecule and a highly permeating vehicle (DMSO) creates a "Trojan Horse" effect, where the solvent rapidly carries the toxic API across the dermal barrier.

  • Dermal Protection (Double-Gloving): Wear two pairs of extended-cuff Nitrile gloves (minimum 0.11 mm thickness). Causality: DMSO degrades latex instantly and permeates nitrile over a span of minutes. The outer nitrile glove serves as a sacrificial barrier. If a drop of DMSO stock solution contacts the outer glove, it must be doffed and replaced immediately.

  • Respiratory Protection: Handling must occur inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. If engineering controls are compromised, an N95 or P100 particulate respirator is required. Causality: The compound carries an H335 warning[3]; fine heterocyclic powders carry static charges and easily aerosolize, causing severe respiratory tract inflammation.

  • Ocular Protection: Tight-fitting, splash-proof chemical safety goggles. Standard safety glasses are insufficient. Causality: Protects against both aerosolized powder during weighing and micro-splashes during the addition of solvent.

  • Body Protection: Flame-retardant, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Experimental Protocol: Preparation of 10 mM In Vitro Stock Solutions

This methodology ensures the integrity of the compound for sensitive biological assays while maintaining a self-validating safety perimeter.

Prerequisites: Anhydrous DMSO (≥99.9% purity), anti-static gun (Zerostat), amber glass vials, analytical balance inside a ventilated enclosure.

  • Static Mitigation: Point the anti-static gun at the weighing spatula and the interior of the analytical balance, pulling and releasing the trigger slowly.

    • Rationale: Imidazopyrazine powders are highly prone to electrostatic scatter. Eliminating the charge prevents the powder from "jumping" onto the researcher's gloves or the balance walls, ensuring accurate dosing and preventing contamination.

  • Tare and Transfer: Place a pre-labeled amber glass vial on the balance and tare. Carefully transfer the required mass of 2,6-Dimethylimidazo[1,2-a]pyrazine.

    • Rationale: Amber vials are mandatory because many heterocyclic scaffolds are susceptible to photo-oxidation, which can degrade the active compound into inactive or off-target byproducts over time.

  • Solvation (High-Risk Step): While still inside the fume hood, add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration. Cap the vial immediately.

    • Rationale: Capping immediately prevents the hygroscopic DMSO from absorbing atmospheric moisture, which can cause the lipophilic compound to precipitate out of solution, ruining the assay stock.

  • Homogenization: Vortex the sealed vial for 30–60 seconds. Do not sonicate unless necessary, as excessive heat can degrade the carboxylic acid derivative.

  • Aliquoting and Storage: Divide the stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -20°C.

    • Rationale: Single-use aliquots prevent repeated freeze-thaw cycles, which compromise the structural integrity of the imidazopyrazine core.

Spill Response and Decontamination Plan

A spill protocol must be self-validating to ensure the area is truly safe for the next operator.

For Solid (Powder) Spills:
  • Isolate: Restrict access to the immediate area.

  • Contain: Do NOT sweep or use a dry brush, which will aerosolize the H335-rated powder[4].

  • Absorb: Place a damp absorbent pad (wetted with water or a mild surfactant) gently over the powder.

  • Wipe: Wipe inward from the edges to the center. Place all contaminated wipes into a hazardous waste bag.

For Liquid (DMSO Stock) Spills:
  • Absorb: Immediately cover the spill with universal chemical absorbent pads.

  • Decontaminate: Because the compound is lipophilic, water is insufficient. Wipe the area with a 70% Ethanol or Isopropanol solution to dissolve and lift residual API.

  • Validate: Perform a secondary wipe with a clean, dry tissue. Visually inspect the area under standard lighting; imidazopyrazine derivatives often leave a faint yellowish residue if not fully decontaminated. Repeat the ethanol wipe until the surface is completely clean.

Waste Disposal Logistics

Imidazopyrazine derivatives and their solutions are classified as hazardous chemical waste and must never be disposed of in standard trash or aqueous sink drains.

  • Solid Waste: Empty reagent bottles, contaminated gloves, and weighing boats must be placed in a designated, puncture-proof solid hazardous waste bin labeled "Toxic Organics."

  • Liquid Waste: Unused DMSO stock solutions and first-rinse solvents must be collected in a compatible, clearly labeled High-Density Polyethylene (HDPE) liquid waste carboy.

  • Final Disposition: All collected waste must be routed for high-temperature commercial incineration by a licensed environmental health and safety (EHS) contractor[4].

Workflow Visualization

Below is the logical workflow for mitigating exposure risks during the handling of imidazopyrazine derivatives.

G A Powder Receiving B Don PPE (Double Nitrile) A->B C Weighing (Isolator) B->C D DMSO Solvation (High Risk Step) C->D E Aliquoting (Amber Vials) D->E Cap Tightly G Waste Incineration D->G Contaminated Consumables F Storage (-20°C) E->F F->G Expired Stocks

Caption: Workflow for the safe handling, solvation, and disposal of imidazopyrazine derivatives.

References

  • National Institutes of Health (NIH). "Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem." PubChem. Available at:[Link]

  • ResearchGate. "Development of imidazopyrazine scaffold used in this study." ResearchGate. Available at: [Link]

  • Google Patents. "WO2020245137A1 - Imidazopyrazine derivatives and the use thereof as medicament." Google Patents.

Sources

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